5-Amino-2-fluorobenzenesulfonic acid
Description
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Properties
IUPAC Name |
5-amino-2-fluorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRZCHPTZXGPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512606 | |
| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38962-61-7 | |
| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Amino-2-fluorobenzenesulfonic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core (CAS: 38962-61-7), an important organic building block. The information is presented to support research and development activities where this compound is utilized.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆FNO₃S | [1] |
| Molecular Weight | 191.18 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | ≥310 °C | [2] |
| Boiling Point | Decomposes before boiling | N/A |
| Density (Predicted) | 1.61 g/cm³ | [2] |
| pKa (Predicted) | -1.66 ± 0.42 | [2] |
| InChI Key | JXRZCHPTZXGPTD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=C(C=C1N)S(=O)(=O)O)F | [2] |
Spectroscopic Characteristics (Predicted)
Detailed experimental spectra for this specific molecule are not publicly available. However, based on its functional groups, the following spectroscopic characteristics can be predicted.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons | δ 6.5 - 8.0 ppm |
| Amine Protons | Broad signal, variable chemical shift | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |
| FT-IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |
| S=O Stretch (Sulfonic Acid) | 1150 - 1250 cm⁻¹ (asymmetric), 1030 - 1080 cm⁻¹ (symmetric) | |
| O-H Stretch (Sulfonic Acid) | Broad, 2500 - 3300 cm⁻¹ | |
| C-F Stretch | 1000 - 1400 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |
Experimental Protocols
The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
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Sample Preparation: A small quantity of the crystalline solid is finely ground to ensure uniform heat distribution.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a controlled rate.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. The melting point is reported as this range.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This method identifies functional groups within the molecule by measuring the absorption of infrared radiation. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common.
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Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Spectrum Acquisition: Collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of the molecule.
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the polar nature of the compound). A small amount of a reference standard like Tetramethylsilane (TMS) may be added if not present in the solvent.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹H, ¹³C).
-
Data Acquisition: Acquire the spectra using standard pulse sequences. Key experiments include ¹H NMR, ¹³C NMR, and potentially 2D experiments like COSY or HSQC for more detailed structural elucidation.
-
Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). The resulting spectra are analyzed for chemical shifts, signal integrations, and coupling patterns to determine the molecular structure.
Synthetic Utility: A Representative Workflow
This compound is a valuable intermediate in organic synthesis. Its primary utility stems from the reactivity of the aromatic amine group. A common and illustrative application is its use as a precursor in the synthesis of azo dyes through a diazotization-coupling reaction sequence.
Caption: Synthetic pathway for Azo Dye formation.
This workflow illustrates a fundamental transformation for aromatic amines. The amino group is first converted to a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This intermediate is then immediately reacted with an electron-rich coupling agent (such as a phenol or another aromatic amine) to form a stable azo compound, which is characteristically colored. This reaction pathway is a cornerstone of the synthetic dye industry.[3]
References
An In-depth Technical Guide to the Molecular Structure of 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 5-Amino-2-fluorobenzenesulfonic acid, a key organic building block. Due to its combination of amino, fluoro, and sulfonic acid functional groups, this compound presents unique characteristics relevant to medicinal chemistry and materials science.
Molecular Identity and Physicochemical Properties
This compound is a substituted aromatic compound. The core structure consists of a benzene ring functionalized with an amino group (-NH₂), a fluorine atom (-F), and a sulfonic acid group (-SO₃H). The substituents are arranged at positions 5, 2, and 1, respectively.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 38962-61-7 |
| Molecular Formula | C₆H₆FNO₃S |
| Molecular Weight | 191.18 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1N)S(=O)(=O)O)F |
| InChI | InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10,11)/h1-3H,8H2,(H,9,10,11) |
| InChIKey | JXRZCHPTZXGPTD-UHFFFAOYSA-N |
| Physical Form | Solid |
| Melting Point | ≥310°C |
| Density (Predicted) | 1.61 g/cm³ |
| pKa (Predicted) | -1.66 ± 0.42 |
Structural Representation
The two-dimensional chemical structure of this compound illustrates the connectivity of the atoms and the positions of the functional groups on the benzene ring.
Experimental Protocols
General Synthetic Pathway
A plausible synthetic route to this compound involves the sulfonation of a fluorinated aniline derivative or the amination of a fluorinated benzenesulfonic acid derivative. A common strategy is the sulfonation of 4-fluoroaniline, followed by potential isomerization or purification steps to isolate the desired 5-amino-2-fluoro isomer.
The following diagram illustrates a generalized workflow for such a synthesis.
Disclaimer: This represents a generalized synthetic strategy. The specific reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.
Characterization and Quality Control
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be used to identify the protons on the aromatic ring and the amino group, with chemical shifts and coupling constants providing information about their relative positions.
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¹³C NMR would identify the carbon atoms in the molecule.
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¹⁹F NMR would provide a distinct signal for the fluorine atom, confirming its presence and electronic environment.
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Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group, the S=O stretches of the sulfonic acid group, and the C-F bond.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[1]
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.
While specific, publicly available spectra for this compound are limited, commercial suppliers often provide this data upon request.[2]
Applications in Research and Drug Development
Substituted anilines and sulfonic acids are important pharmacophores and intermediates in the synthesis of various pharmaceuticals. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a valuable building block for creating novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. Its applications can be found in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic compounds.
References
An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 5-Amino-2-fluorobenzenesulfonic acid, a valuable intermediate in the pharmaceutical and chemical industries. This document outlines the core synthetic strategies, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is an important building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Its unique substitution pattern, featuring an amino group, a fluoro group, and a sulfonic acid group on a benzene ring, imparts specific physicochemical properties that are desirable in drug design and material science. This guide focuses on a robust and well-documented two-step synthesis route commencing from 1-fluoro-4-nitrobenzene.
Core Synthesis Pathway: A Two-Step Approach
The most viable and commonly referenced synthesis of this compound involves two key transformations:
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Sulfonation of 1-fluoro-4-nitrobenzene: This electrophilic aromatic substitution introduces the sulfonic acid group onto the aromatic ring, yielding 2-fluoro-5-nitrobenzenesulfonic acid.
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Reduction of 2-fluoro-5-nitrobenzenesulfonic acid: The nitro group of the intermediate is then reduced to an amino group to afford the final product.
This pathway is advantageous due to the ready availability of the starting material and the generally high yields and selectivity of the individual steps.
Experimental Protocols and Data
Step 1: Synthesis of 2-Fluoro-5-nitrobenzenesulfonic Acid via Sulfonation
The introduction of a sulfonic acid group to 1-fluoro-4-nitrobenzene is achieved through electrophilic aromatic substitution using a strong sulfonating agent, typically fuming sulfuric acid (oleum). The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. The directing effects of these substituents favor the introduction of the sulfonic acid group at the position ortho to the fluorine atom and meta to the nitro group.
Experimental Protocol:
A detailed experimental procedure for the sulfonation of a similar compound, p-nitrochlorobenzene, provides a strong foundational method.[1] To a mixture of 1-fluoro-4-nitrobenzene and concentrated sulfuric acid, fuming sulfuric acid (oleum, containing free SO₃) is added portion-wise while maintaining a controlled temperature. The reaction mixture is then heated to ensure complete sulfonation. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, and the product is isolated, often by salting out with a suitable salt like sodium chloride.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-fluoro-4-nitrobenzene | Inferred |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | [1] |
| Reaction Temperature | 100-110 °C | [1] |
| Product | 2-Fluoro-5-nitrobenzenesulfonic acid | Inferred |
| Typical Yield | High (specific data not found) | - |
Step 2: Synthesis of this compound via Reduction
The reduction of the nitro group in 2-fluoro-5-nitrobenzenesulfonic acid to an amino group can be accomplished through various established methods. Common approaches include catalytic hydrogenation and chemical reduction using metals in acidic media.
Experimental Protocols:
-
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[2] The substrate is dissolved in a suitable solvent, and the reaction is conducted under a hydrogen atmosphere until the nitro group is fully reduced.
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Chemical Reduction with Iron in Acetic Acid: A classic and cost-effective method for nitro group reduction involves the use of iron powder in an acidic medium, such as acetic acid.[2][3] This method is known for its reliability and tolerance to various functional groups. The reaction involves heating the nitro compound with iron filings in a solvent mixture containing acetic acid.
Quantitative Data for Nitro Group Reduction (General):
| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂ / Pd/C | Various | Room Temp. - Elevated | High | [2] |
| Chemical Reduction | Fe / Acetic Acid | Acetic Acid / Water / Ethanol | Elevated | High | [2][3] |
| Chemical Reduction | Zn / Acetic Acid | Acetic Acid / Water | Elevated | High | [2] |
| Chemical Reduction | SnCl₂ | Various | Room Temp. - Elevated | High | [2] |
Visualizing the Synthesis
To further elucidate the synthesis pathway, the following diagrams, generated using the DOT language, illustrate the chemical transformations and logical workflow.
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the sulfonation of 1-fluoro-4-nitrobenzene followed by the reduction of the resulting nitro intermediate. This guide provides a comprehensive overview of the methodologies and key considerations for researchers and professionals in the field of chemical synthesis. The provided protocols, based on established chemical principles, offer a solid foundation for the laboratory-scale preparation of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
Technical Guide: Solubility Profile of 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Amino-2-fluorobenzenesulfonic acid (CAS No. 38962-61-7). A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the general characteristics of aromatic sulfonic acids, a qualitative solubility profile can be inferred. This document provides a summary of the expected solubility of this compound in various solvent types. Furthermore, a detailed, standardized experimental protocol is presented to enable researchers to determine the precise solubility of this compound in their own laboratory settings. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development where this compound is a compound of interest.
Introduction to this compound
This compound is a substituted aromatic sulfonic acid. Its molecular structure, containing both a polar sulfonic acid group and an amino group, as well as a halogen substituent, suggests a degree of solubility in polar solvents. Aromatic sulfonic acids are known to be strong acids and are often crystalline solids that can be hygroscopic. The presence of the sulfonic acid group generally confers water solubility.
Solubility Data
Table 1: Qualitative Solubility of Aromatic Sulfonic Acids
| Solvent Type | General Solubility | Rationale |
| Polar Protic | Generally Soluble | The sulfonic acid and amino groups can form strong hydrogen bonds with solvents like water and ethanol, facilitating dissolution. |
| Polar Aprotic | Potentially Soluble | Solvents like DMSO and DMF can solvate the molecule, though solubility may be less than in protic solvents. |
| Non-Polar | Slightly Soluble | The aromatic ring provides some non-polar character, but the highly polar functional groups limit solubility in non-polar solvents. |
This table is based on the general properties of aromatic sulfonic acids and should be used as a guideline. Experimental verification is required for precise quantitative data.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound, such as this compound, in a liquid solvent using the isothermal equilibrium method.
3.1. Materials
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This compound (high purity)
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Selected solvent(s) (e.g., deionized water, ethanol, methanol, acetone, etc.)
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Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
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Volumetric flasks and pipettes
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Syringe filters (e.g., 0.45 µm PTFE or nylon)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials for sample collection
3.2. Procedure
-
Preparation of Saturated Solutions:
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Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
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Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Analyze the filtered supernatant from the saturated solution using the same analytical method.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the given solvent at the specified temperature.
-
3.3. Data Reporting
Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.
Diagrams
Experimental Workflow for Solubility Determination
Caption: General workflow for determining the solubility of a solid.
Conclusion
While specific quantitative solubility data for this compound is not currently documented in readily accessible sources, this technical guide provides a qualitative assessment based on the known properties of similar compounds. For researchers requiring precise solubility values, the detailed experimental protocol and workflow provided herein offer a robust methodology for in-house determination. The successful application of this protocol will enable the generation of reliable solubility data essential for various research and development applications, including formulation design and process optimization.
Spectral Analysis of 5-Amino-2-fluorobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally validated spectral data for 5-Amino-2-fluorobenzenesulfonic acid is limited. The data presented in this guide is predictive and based on the analysis of structurally analogous compounds. This guide serves as a reference for the expected spectral characteristics and outlines the general experimental protocols for the analysis of this compound.
Introduction
This compound is a substituted aromatic organic compound containing amino, fluoro, and sulfonic acid functional groups. This unique combination of functionalities makes it a compound of interest in various chemical and pharmaceutical research areas. A thorough spectral analysis is crucial for its unambiguous identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the expected spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the known spectral properties of related compounds, including substituted benzenesulfonic acids, and fluoro- and amino-aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ~7.5 - 7.7 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 | H-3 |
| ~6.8 - 7.0 | m | H-4 | |
| ~7.2 - 7.4 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 1-2 | H-6 |
| ~4.0 - 5.0 (broad) | s | -NH₂ | |
| ~10.0 - 12.0 (broad) | s | -SO₃H |
Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The amino and sulfonic acid protons are exchangeable and their chemical shifts can vary significantly with concentration, temperature, and solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~155 - 160 (d, ¹J(C,F) ≈ 240-250 Hz) | C-2 |
| ~115 - 120 (d, ²J(C,F) ≈ 20-25 Hz) | C-1 |
| ~120 - 125 (d, ²J(C,F) ≈ 20-25 Hz) | C-3 |
| ~110 - 115 (d, ³J(C,F) ≈ 5-10 Hz) | C-4 |
| ~145 - 150 | C-5 |
| ~118 - 122 (d, ³J(C,F) ≈ 5-10 Hz) | C-6 |
Note: The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)), and adjacent carbons will show smaller two- and three-bond couplings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (Amino group) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1620 | Medium | N-H bending (Amino group) |
| 1600, 1480 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-F stretching |
| 1180, 1030 | Strong | S=O stretching (Sulfonic acid) |
| ~690 | Strong | S-O stretching (Sulfonic acid) |
| 3000 - 2500 | Very Broad | O-H stretching (Sulfonic acid) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| λmax [nm] | Solvent |
| ~210 | Water or Methanol |
| ~250 | Water or Methanol |
| ~290 | Water or Methanol |
Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent and the pH of the solution.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 111 | [M - SO₃]⁺ |
| 95 | [M - SO₃H - NH₂]⁺ |
| 80 | [SO₃H]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is generally used to obtain a spectrum with single lines for each unique carbon atom.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol). The solvent must be transparent in the UV-Vis region of interest.
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Use a quartz cuvette for the measurements.
Instrumentation and Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a clean cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound in a volatile solvent compatible with ESI, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium hydroxide to aid ionization.
-
The typical concentration is in the range of 1-10 µg/mL.
Instrumentation and Data Acquisition:
-
The analysis is performed on a mass spectrometer equipped with an ESI source.
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Set the mass spectrometer parameters, including the ion polarity (positive or negative), mass range, and fragmentation energy (for MS/MS analysis).
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance, generating a mass spectrum.
Visualization of Analytical Workflows
General Workflow for Spectral Analysis
Caption: General workflow for the spectral analysis of a chemical compound.
Logical Relationship of Spectroscopic Techniques for Structural Elucidation
Caption: Logical relationship of spectroscopic techniques in structural elucidation.
5-Amino-2-fluorobenzenesulfonic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-fluorobenzenesulfonic Acid
Disclaimer: Specific safety and toxicological data for this compound (CAS: 38962-61-7) is limited in publicly available literature. This guide has been compiled using information from safety data sheets for structurally similar compounds, including other aminobenzenesulfonic acid derivatives and fluorinated aromatic compounds. Researchers must exercise caution and handle this chemical as a substance of unknown toxicity, implementing full safety protocols.
Chemical Identification and Physical Properties
This compound is an organic compound containing amine, fluorine, and sulfonic acid functional groups.[1] These features dictate its chemical reactivity and potential hazards.
Table 1: Physical and Chemical Properties
| Property | Data | Source |
|---|---|---|
| CAS Number | 38962-61-7 | [1][2] |
| Molecular Formula | C₆H₆FNO₃S | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [3] |
| Solubility | Soluble in water. |[4] |
Hazard Identification and Toxicology
While specific GHS classifications for this compound are not widely published, related aminobenzenesulfonic acids and aminofluorobenzoic acids are classified as irritants.[5] It is prudent to assume similar hazards.
Anticipated GHS Classification:
-
Skin Irritation
-
Serious Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - May cause respiratory irritation.[5]
Table 2: Summary of Toxicological Data (Based on Analog Compounds)
| Hazard Profile | Description | Primary Concerns |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Harmful effects cannot be excluded. Compounds with similar structures can be harmful if swallowed, in contact with skin, or if inhaled.[6] | Assume harmful and avoid all routes of exposure. |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Avoid direct contact with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Risk of significant eye injury upon contact. |
| Respiratory/Skin Sensitization | Data not available. | Potential for allergic reactions cannot be ruled out. |
| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No data available. | Long-term effects are unknown. |
First-Aid Measures
Immediate medical attention is crucial in case of exposure. First responders should be protected from contamination.
Experimental Protocol: First-Aid Response
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the attending physician.[5][6]
-
In case of Inhalation:
-
In case of Skin Contact:
-
In case of Eye Contact:
-
In case of Ingestion:
Fire-Fighting and Accidental Release Measures
4.1 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, carbon dioxide (CO₂), or water spray.[5] Use extinguishing media appropriate for the surrounding fire.[5]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[5][8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing.[5]
4.2 Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation and avoid breathing dust.[5] Do not attempt to take action without suitable protective equipment.[5]
-
Environmental Precautions: Prevent the product from entering drains, surface water, or ground water systems.
-
Containment and Cleanup Protocol:
-
Wear full personal protective equipment (see Section 5.0).
-
Stop the leak if it is safe to do so.
-
For solid spills, dampen the material with water to prevent dust formation.[4]
-
Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[7][10]
-
Wash the spill area with soap and water and collect the contaminated water for proper disposal.[4]
-
Ventilate the area and wash all contaminated clothing before reuse.[6]
-
Handling, Storage, and Personal Protection
5.1 Experimental Protocol: Safe Handling
-
Engineering Controls: Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
-
Personal Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or aerosols.[5]
-
Hygiene Practices: Wash hands thoroughly after handling the product.[5] Do not eat, drink, or smoke in the work area.[5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]
5.2 Storage Conditions
-
Keep containers tightly closed when not in use.[5]
-
Store in a dry, cool, and well-ventilated place.[9]
-
The product may be air-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Store locked up.[5]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10]
5.3 Exposure Controls and Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear suitable protective clothing to prevent skin exposure. Use chemically resistant gloves (e.g., nitrile rubber).[5][12]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[5]
-
Footwear: Closed-toe shoes are mandatory. Safety footwear may be required depending on the scale of work.[13][14]
Stability and Reactivity
-
Chemical Stability: The product is considered stable under recommended storage conditions.
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[5]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[10]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[5][10]
Disposal Considerations
-
Waste Treatment: Disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
Procedure: Chemical waste should be disposed of through a licensed contractor. Consider removing the substance to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[5]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
References
- 1. 5-Amino-2-Fluoro Benzene Sulfonic Acid | CymitQuimica [cymitquimica.com]
- 2. 5-Amino-2-Fluoro Benzene Sulfonic Acid | 38962-61-7 [chemicalbook.com]
- 3. 38962-61-7|this compound|BLD Pharm [bldpharm.com]
- 4. 2-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. Personal Protective Equipment [als.lbl.gov]
Commercial Sourcing and Technical Overview of 5-Amino-2-fluorobenzenesulfonic Acid
For researchers, scientists, and professionals in drug development, the procurement of specialized chemical reagents is a critical first step in the experimental workflow. This guide provides an in-depth overview of commercial suppliers for 5-Amino-2-fluorobenzenesulfonic acid (CAS No. 38962-61-7), a key building block in various synthetic applications.
Commercial Availability
A survey of chemical suppliers indicates that this compound is readily available from a range of international vendors. These suppliers offer various grades and quantities, catering to needs from laboratory-scale research to larger-scale production. The primary form available is a solid, typically a white to off-white powder.[1][2]
Below is a summary of commercial suppliers and the typical product specifications available.
| Supplier | Purity | Available Quantities | Notes |
| ZHEJIANG JIUZHOU CHEM CO.,LTD | 99% | Metric Ton Scale | Manufacturer in China, offers large quantities. |
| CymitQuimica (Brand: Indagoo) | 95% | 100mg, 250mg, 1g | Intended for laboratory use only.[2] |
| BLD Pharm | --- | Online Orders | Offers various organic building blocks. |
| ChemicalBook | --- | Multiple Suppliers Listed | A platform connecting various Chinese suppliers.[3] |
| Alchem Pharmtech, Inc. | --- | --- | Listed as a supplier on ChemicalBook.[3] |
| Hefei TNJ Chemical Industry Co.,Ltd. | --- | --- | Listed as a supplier on ChemicalBook.[3] |
| Shandong Ono Chemical Co., Ltd. | --- | --- | Listed as a supplier on ChemicalBook.[3] |
Experimental Protocols
Detailed experimental protocols for the direct application of this compound are typically proprietary to the end-user's specific research and development processes. However, a general understanding of its use can be inferred from its chemical structure as a sulfonic acid and an aniline derivative. It is likely utilized in reactions such as diazotization followed by coupling to form azo dyes, or as a precursor in the synthesis of more complex molecules where the sulfonic acid group imparts water solubility and the amine group serves as a reactive handle for further derivatization.
While a specific protocol for this compound was not publicly available, the synthesis of a structurally related compound, 2-amino-5-fluorobenzoic acid, involves multi-step chemical transformations, including cyclization and oxidation reactions.[4] This suggests that the handling and use of such fluorinated amino benzene derivatives require standard organic synthesis laboratory procedures and safety precautions.
Researcher's Workflow for Compound Procurement and Utilization
The following diagram illustrates a typical workflow for a researcher from identifying the need for a chemical like this compound to its final application in an experiment.
References
- 1. 5-Amino-2-Fluoro Benzene Sulfonic Acid, CasNo.38962-61-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. 5-Amino-2-Fluoro Benzene Sulfonic Acid | CymitQuimica [cymitquimica.com]
- 3. 5-Amino-2-Fluoro Benzene Sulfonic Acid | 38962-61-7 [chemicalbook.com]
- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Amino-2-fluorobenzenesulfonic Acid
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic sulfonic acid with potential applications in the synthesis of pharmaceuticals and dyes. Due to a lack of specific historical literature on this compound, this guide infers its probable synthetic routes and properties based on established chemical principles and the known chemistry of analogous compounds.
Introduction
This compound is a substituted aromatic organic compound containing an amino group, a fluorine atom, and a sulfonic acid group. The presence of these functional groups on a benzene ring suggests its utility as a versatile intermediate in organic synthesis. The fluorine atom can significantly influence the compound's chemical and physical properties, including its acidity, reactivity, and biological activity. While the specific discovery and a detailed historical timeline for this compound are not well-documented in readily available literature, its structural motifs are common in various fields of applied chemistry.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are based on information from chemical suppliers and computational predictions.
| Property | Value |
| Molecular Formula | C₆H₆FNO₃S |
| Molecular Weight | 191.18 g/mol |
| Appearance | Likely a solid |
| CAS Number | 38962-61-7 |
Probable Synthetic Pathways
While a definitive historical synthesis is not available, a plausible and common method for the preparation of aminobenzenesulfonic acids is through the sulfonation of the corresponding aniline. In this case, the starting material would be 4-fluoroaniline.
The direct sulfonation of anilines can be challenging due to the potential for oxidation and the deactivating effect of the protonated amino group in strongly acidic media. A common strategy to overcome this is to first protect the amino group via acetylation, perform the sulfonation, and then deprotect the acetyl group.
A probable multi-step synthesis is outlined below:
-
Acetylation of 4-fluoroaniline: 4-fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide. This protects the amino group and makes the subsequent sulfonation reaction more controllable.
-
Sulfonation of 4-fluoroacetanilide: The protected intermediate is then sulfonated using a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid. The acetylamino group is an ortho-, para-director. Since the para position is occupied by the fluorine atom, the sulfonation is directed to the ortho position relative to the acetylamino group.
-
Hydrolysis of the Acetanilide: The resulting N-acetyl-5-amino-2-fluorobenzenesulfonic acid is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.
Logical Workflow for the Proposed Synthesis
Theoretical Analysis of 5-Amino-2-fluorobenzenesulfonic Acid: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
5-Amino-2-fluorobenzenesulfonic acid is a substituted aromatic compound with functional groups that suggest potential applications in medicinal chemistry and materials science. The presence of an amino group, a sulfonic acid group, and a fluorine atom on a benzene ring imparts a unique combination of electronic and steric properties. Theoretical studies, employing quantum chemical calculations and molecular modeling, are indispensable for elucidating the structure-property relationships of such molecules at an atomic level. This guide outlines the key computational methodologies that can be applied to gain insights into the molecular geometry, electronic structure, reactivity, and potential biological interactions of this compound.
Proposed Computational Research Workflow
A typical computational investigation of a molecule like this compound would follow a multi-step process, beginning with the optimization of its molecular structure and progressing to the calculation of various molecular properties and simulations of its interactions.
Caption: Computational workflow for the theoretical analysis of this compound.
Detailed Computational Protocols
The following protocols outline the standard procedures for conducting theoretical studies on this compound.
Quantum Chemical Calculations
Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule.
Protocol:
-
Structure Preparation: The 3D structure of this compound is constructed using molecular building software (e.g., GaussView, Avogadro).
-
Computational Method: Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a common choice for organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is advisable to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and hydrogen bonding.
-
Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP).
Molecular Docking Simulations
Objective: To predict the binding mode and affinity of this compound to a biological target.
Protocol:
-
Target Selection and Preparation: A protein target of interest is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate protonation states and charges at physiological pH.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding poses of the ligand within the active site of the protein. The simulation involves exploring a range of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts), and the predicted binding energy.
Predicted Quantitative Data
The following tables summarize the types of quantitative data that would be generated from the proposed computational studies.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-F | Value |
| C-S | Value |
| S-O | Value |
| C-N | Value |
| Bond Angles (°) ** | |
| C-C-F | Value |
| C-C-S | Value |
| O-S-O | Value |
| Dihedral Angles (°) ** | |
| F-C-C-S | Value |
Table 2: Predicted Spectroscopic and Electronic Properties
| Property | Predicted Value |
| **Vibrational Frequencies (cm⁻¹) ** | |
| ν(N-H) | Value |
| ν(S=O) | Value |
| ν(C-F) | Value |
| Electronic Properties | |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Table 3: Predicted Molecular Docking and ADMET Properties
| Property | Predicted Value |
| Molecular Docking | |
| Binding Affinity (kcal/mol) | Value |
| Inhibition Constant (Ki) (nM) | Value |
| ADMET Properties | |
| Aqueous Solubility (logS) | Value |
| Blood-Brain Barrier Permeability | Value |
| Caco-2 Permeability | Value |
Visualization of Molecular Interactions
A signaling pathway or interaction diagram can be conceptualized to illustrate the potential mechanism of action of this compound if it were to act as an inhibitor of a hypothetical enzyme.
Caption: Hypothetical mechanism of enzyme inhibition by this compound.
Conclusion
While experimental data remains the gold standard, the theoretical and computational approaches outlined in this whitepaper provide a powerful and cost-effective means to predict the properties and potential biological activity of this compound. The detailed protocols and expected data formats presented herein offer a clear roadmap for researchers to undertake a comprehensive computational analysis of this molecule. Such studies are crucial for accelerating the drug discovery and development process by enabling a more rational, data-driven approach to molecular design and lead optimization.
Methodological & Application
Application Notes and Protocols for the Use of 5-Amino-2-fluorobenzenesulfonic Acid in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-fluorobenzenesulfonic acid is a valuable aromatic amine intermediate used in the synthesis of a variety of specialty chemicals, particularly azo dyes. The presence of the fluorine and sulfonic acid groups can impart unique properties to the resulting dyes, such as altered color, improved fastness, and modified solubility. These characteristics make dyes derived from this compound of interest for applications in textiles, inks, and potentially as biological stains or probes.
This document provides detailed application notes and a general protocol for the synthesis of azo dyes using this compound as the diazo component. The methodologies are based on well-established principles of diazotization and azo coupling reactions.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic aqueous solution at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[1][2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, anilines, or other aromatic amines.[2][3] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form a stable azo compound, characterized by the -N=N- linkage, which is the chromophore responsible for the color of the dye.[4]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an azo dye using this compound. The specific values can vary depending on the coupling component used and the precise reaction conditions.
| Parameter | Value | Notes |
| Diazo Component | ||
| Starting Material | This compound | Purity > 98% |
| Molecular Weight | 189.17 g/mol | |
| Typical Scale | 0.05 mol | Laboratory scale |
| Reagents | Sodium Nitrite (NaNO₂) | 1.05 - 1.1 equivalents |
| Hydrochloric Acid (HCl, conc.) | 2.5 - 3.0 equivalents | |
| Reaction Temperature | 0 - 5 °C | Essential for diazonium salt stability[1] |
| Reaction Time | 30 - 60 minutes | For complete diazotization |
| Expected Yield (in solution) | > 95% | Diazonium salt is typically used in situ without isolation[1] |
| Coupling Reaction | ||
| Representative Coupling Component | 2-Naphthol | |
| Molecular Weight | 144.17 g/mol | |
| Solvent | Aqueous alkaline solution (e.g., NaOH) | To deprotonate the phenol for enhanced reactivity |
| Reaction Temperature | 0 - 10 °C | To control the coupling reaction rate |
| Reaction Time | 1 - 2 hours | For complete coupling |
| Product: Exemplary Azo Dye | ||
| Expected Crude Yield | 80 - 95% | Dependent on coupling efficiency and isolation |
| Purification Method | Recrystallization | e.g., from an ethanol/water mixture |
| Expected Purity (after recrystallization) | > 95% | |
| Appearance | Colored solid (e.g., orange-red) |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative azo dye, "Fluoro-Sulfo Orange," derived from this compound and 2-naphthol.
Materials and Equipment
-
This compound (9.46 g, 0.05 mol)
-
Sodium nitrite (NaNO₂) (3.62 g, 0.0525 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%) (approx. 12.5 mL, ~0.15 mol)
-
2-Naphthol (7.21 g, 0.05 mol)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Distilled water
-
Ice
-
Starch-iodide paper
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol
Part 1: Diazotization of this compound
-
In the 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of this compound (9.46 g) in 100 mL of water.
-
While stirring, carefully add concentrated hydrochloric acid (12.5 mL).
-
Cool the resulting suspension to 0-5 °C using an ice bath, with continuous and efficient stirring.
-
In a separate beaker, dissolve sodium nitrite (3.62 g) in 20 mL of cold distilled water.
-
Once the amine suspension is stable at 0-5 °C, add the sodium nitrite solution dropwise from the dropping funnel over 20-30 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.
-
After the complete addition of the nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
-
A slight excess of nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates excess nitrous acid). If necessary, any significant excess can be quenched by the careful addition of a small amount of sulfamic acid. The resulting solution contains the diazonium salt and is used immediately in the next step.
Part 2: Azo Coupling with 2-Naphthol
-
In a separate 600 mL beaker, dissolve 2-naphthol (7.21 g) in 100 mL of a 1 M sodium hydroxide solution.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath with stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold alkaline 2-naphthol solution. A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
After the coupling is complete, the dye can be "salted out" by adding a sufficient amount of sodium chloride to decrease its solubility and promote precipitation.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold, dilute sodium chloride solution to remove any unreacted starting materials and inorganic salts.
Part 3: Purification
-
Transfer the crude dye to a beaker.
-
Add a minimal amount of a hot ethanol/water mixture to dissolve the dye.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified dye in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of azo dyes from this compound.
Caption: General reaction pathway for azo dye synthesis.
Caption: Step-by-step experimental workflow.
References
5-Amino-2-fluorobenzenesulfonic Acid: A Key Intermediate in Pharmaceutical Synthesis
Introduction
5-Amino-2-fluorobenzenesulfonic acid is a fluorinated aromatic compound that holds significant potential as a versatile intermediate in the synthesis of complex pharmaceutical molecules. Its unique structural features, including an amino group, a fluorine atom, and a sulfonic acid moiety, make it a valuable building block for the development of novel therapeutic agents. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug product, a common strategy in modern drug design. This document provides a comprehensive overview of the potential applications and synthetic protocols related to this compound and structurally similar compounds in the pharmaceutical industry, with a focus on its role in the synthesis of targeted cancer therapies.
While direct synthetic routes for major pharmaceuticals using this compound are not extensively documented in publicly available literature, its structural analog, 4-amino-3-fluorophenol, is a critical intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib. The protocols and principles outlined below are based on the synthesis of Regorafenib and serve as a practical guide for researchers working with similar fluorinated amino compounds.
Application Notes: Role in the Synthesis of Kinase Inhibitors
Fluorinated aromatic amines are crucial components in the synthesis of a class of anticancer drugs known as protein kinase inhibitors. These drugs function by blocking the action of specific protein kinases, which are enzymes that play a key role in cell signaling pathways that control cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers.
Regorafenib: A Case Study
Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] The synthesis of Regorafenib highlights the importance of fluorinated intermediates like 4-amino-3-fluorophenol, which is structurally analogous to this compound.
The synthesis of Regorafenib involves a multi-step process where two key intermediates are first synthesized and then coupled to form the final active pharmaceutical ingredient (API).[1] One of these crucial intermediates is 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[1][3] This intermediate is prepared by the reaction of 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.[1][4]
The presence of the fluorine atom in this intermediate is critical for the biological activity of Regorafenib. It can influence the drug's binding to its target kinases and improve its pharmacokinetic properties.
Experimental Protocols
The following protocols are illustrative of the synthetic steps involved in the preparation of Regorafenib, showcasing the utility of fluorinated amino-phenol intermediates.
Protocol 1: Synthesis of Intermediate I - 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide [1][4]
This procedure details the ether condensation reaction to form the key fluorinated intermediate.
Materials:
-
4-amino-3-fluorophenol
-
4-chloro-N-methylpyridine-2-carboxamide
-
Anhydrous Potassium Carbonate
-
Polyethylene glycol-400 (PEG-400)
-
Solvent (e.g., N,N-dimethylacetamide - DMAc)
Procedure:
-
Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, anhydrous potassium carbonate, and PEG-400 in DMAc.[1][4]
-
Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and add water to precipitate the product.[1]
-
Stir the mixture at a reduced temperature (e.g., 10 °C) overnight to facilitate complete crystallization.[1]
-
Filter the solid, wash with water, and dry under vacuum to yield the intermediate product.
Protocol 2: Final Synthesis of Regorafenib [1]
This protocol describes the coupling of the fluorinated intermediate with the second key intermediate to form Regorafenib.
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane.
-
Under an argon atmosphere and at 0 °C, add the isocyanate solution dropwise to the solution of Intermediate I.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. A solid precipitate will form.[1]
-
Filter the precipitate and wash with diethyl ether.
-
The collected solid is then dried to yield crude Regorafenib. Further purification can be achieved by recrystallization.[5]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Regorafenib.
| Step | Reactants | Product | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Intermediate I Synthesis | 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | DMAc | K₂CO₃, PEG-400 | 105 | 1 | ~90 | >98 |
| Regorafenib Synthesis | Intermediate I, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Regorafenib | Dichloromethane | - | 0 to RT | 16 | 90-95 | >99 |
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 4. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 5. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
Application Notes and Protocols for the Diazotization of 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental process in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the production of a wide array of synthetic compounds, most notably azo dyes, which are valued for their vibrant colors. Diazonium salts are also key precursors in Sandmeyer and related reactions for the introduction of various functional groups onto an aromatic ring.
This document provides detailed protocols for the diazotization of 5-Amino-2-fluorobenzenesulfonic acid. The resulting diazonium salt, 5-fluoro-2-sulfobenzenediazonium salt, is a highly reactive intermediate. The presence of the electron-withdrawing fluorine and sulfonic acid groups on the aromatic ring influences the reactivity and stability of the diazonium salt. The sulfonic acid group enhances the aqueous solubility of the starting material and the resulting diazonium salt, making the reaction amenable to aqueous conditions.
Data Presentation
While specific quantitative data for the diazotization of this compound is not extensively reported in publicly available literature, high conversion rates are generally expected for this type of reaction when performed under optimized conditions. The following table provides representative data based on protocols for structurally similar compounds, such as 4-Amino-3-chlorobenzenesulfonic acid, for a laboratory-scale synthesis. The yield of the diazonium salt is typically high when used in-situ for subsequent reactions.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | Purity >98% recommended |
| Molecular Weight | 191.16 g/mol | |
| Typical Reaction Scale | 10 - 100 mmol | |
| Reagents | Sodium nitrite, Hydrochloric acid | |
| Reaction Temperature | 0 - 5 °C | Critical for diazonium salt stability |
| Reaction Time | 30 - 60 minutes | |
| Expected Yield (in solution) | >95% (estimated) | Based on similar substrates. The diazonium salt is typically not isolated and is used directly in the next synthetic step. |
| Purity of Diazonium Salt Solution | High | Minor impurities may include unreacted starting material and decomposition products if the temperature is not controlled. |
Experimental Protocols
The following protocols provide a detailed methodology for the diazotization of this compound.
Protocol 1: Standard Aqueous Diazotization
This protocol is suitable for the in-situ generation of the diazonium salt for immediate use in subsequent coupling reactions.
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Distilled water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Suspension: In a beaker of appropriate size, create a suspension of this compound in distilled water. For every 1 part of the sulfonic acid, use approximately 10 parts of water.
-
Acidification: While stirring, slowly add 2.5 to 3 molar equivalents of concentrated hydrochloric acid to the suspension. Some initial warming may be observed.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over a period of 20-30 minutes. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Verification of Excess Nitrous Acid: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates a positive test. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is maintained for at least 10 minutes.
-
Quenching Excess Nitrite (Optional but Recommended): To remove any unreacted nitrous acid, a small amount of sulfamic acid can be added portion-wise until the starch-iodide test is negative.
-
Use of Diazonium Salt: The resulting solution or suspension of 5-fluoro-2-sulfobenzenediazonium chloride is now ready for use in subsequent reactions, such as azo coupling. It should be used promptly as diazonium salts can decompose over time, even at low temperatures.
Visualizations
Reaction Mechanism
The diazotization of this compound proceeds through the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group of the sulfonic acid then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to yield the diazonium salt.
Caption: Reaction mechanism for the diazotization of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of the diazonium salt of this compound and its subsequent use in an azo coupling reaction.
Caption: Experimental workflow for the diazotization of this compound.
Application of 5-Amino-2-fluorobenzenesulfonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-Amino-2-fluorobenzenesulfonic acid is a versatile aromatic organic compound that serves as a valuable building block in various fields of organic synthesis. Its trifunctional nature, featuring an amino group, a fluorine atom, and a sulfonic acid group on a benzene ring, allows for diverse chemical transformations. This unique combination of functional groups makes it a key intermediate in the synthesis of azo dyes, a potential scaffold for pharmaceutical agents, and a precursor for novel heterocyclic compounds.
The presence of the electron-withdrawing fluorine and sulfonic acid groups influences the reactivity of the aromatic ring and the basicity of the amino group. The fluorine atom can enhance the biological activity and metabolic stability of target molecules in medicinal chemistry. The sulfonic acid group imparts water solubility, a crucial property for many dye applications and for improving the pharmacokinetic profiles of drug candidates.
Primary Applications:
-
Azo Dye Synthesis: The most prominent application of this compound is in the preparation of azo dyes. The primary amino group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenols, naphthols, and anilines, to generate a wide spectrum of colored dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for textile dyeing and other industrial applications.
-
Pharmaceutical and Agrochemical Scaffolds: While specific examples in marketed drugs are not prevalent, the structural motifs within this compound are of significant interest in medicinal and agrochemical research. Fluorinated aromatic compounds are known to exhibit enhanced biological activity and improved pharmacokinetic properties. The aniline sulfonamide scaffold is a common feature in a variety of therapeutic agents. Therefore, this molecule represents a valuable starting material for the synthesis of new bioactive compounds.
-
Heterocyclic Chemistry: The amino group of this compound can serve as a nucleophile or be transformed into other functional groups to facilitate the construction of various heterocyclic ring systems. These heterocyclic compounds are integral to the development of new pharmaceuticals, agrochemicals, and materials.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis.
Protocol 1: Synthesis of a Monoazo Dye
This protocol describes the synthesis of an illustrative azo dye via the diazotization of this compound and subsequent coupling with 2-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
-
Stirring apparatus
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar amount of this compound in a dilute hydrochloric acid solution.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of this compound, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
Part B: Coupling Reaction with 2-Naphthol
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Add a sufficient amount of sodium chloride to the reaction mixture to "salt out" the dye, thereby increasing the precipitation.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.
-
Dry the purified azo dye in a desiccator or a low-temperature oven.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Coupling Agent | 2-Naphthol |
| Theoretical Yield | Dependent on starting quantities |
| Actual Yield | Typically 70-90% |
| Purity | Assessed by TLC/HPLC |
| Color of Dye | Orange-Red |
Visualizations
Caption: General workflow for the synthesis of an azo dye.
Caption: Step-by-step experimental workflow for azo dye synthesis.
Application of 5-Amino-2-fluorobenzenesulfonic Acid in the Preparation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Amino-2-fluorobenzenesulfonic acid as a key starting material in the synthesis of heterocyclic compounds. The unique substitution pattern of this aromatic scaffold, featuring an amino, a fluoro, and a sulfonic acid group, offers a versatile platform for the construction of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable building block for organic synthesis. The presence of three distinct functional groups—an amine, a fluorine atom, and a sulfonic acid moiety—allows for a variety of chemical transformations. The amino group serves as a nucleophile or can be diazotized for further reactions. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in drug design. The sulfonic acid group, being a strong electron-withdrawing group, can direct electrophilic substitution and also offers a handle for further derivatization or can be retained to enhance water solubility.
This application note focuses on a specific and reproducible protocol for the synthesis of a benzothiazole derivative, a privileged scaffold in medicinal chemistry, from this compound.
Synthesis of 2-Amino-6-fluorobenzothiazole-4-sulfonic Acid
A key application of this compound is in the synthesis of substituted benzothiazoles. The following protocol details the preparation of 2-Amino-6-fluorobenzothiazole-4-sulfonic acid, a heterocyclic compound with potential for further functionalization. This reaction proceeds via an oxidative cyclization of the corresponding arylthiourea.
Experimental Protocol
Materials:
-
This compound
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite
-
Deionized water
-
Ethanol
Procedure:
-
Formation of the Thiourea Intermediate:
-
In a well-ventilated fume hood, dissolve this compound (1 equivalent) in glacial acetic acid.
-
To this solution, add potassium thiocyanate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenylthiourea derivative in situ.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
-
Work-up and Isolation:
-
Quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 2-Amino-6-fluorobenzothiazole-4-sulfonic acid.
-
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 2-Amino-6-fluorobenzothiazole-4-sulfonic acid | This compound | KSCN, Br₂ | Glacial Acetic Acid | 75-85 | >300 |
Note: The yield and melting point are typical values and may vary depending on the reaction scale and purity of reagents.
Reaction Workflow
Application Notes and Protocols for Coupling Reactions with 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for coupling reactions involving 5-Amino-2-fluorobenzenesulfonic acid. This compound is a valuable building block in the synthesis of various organic molecules, particularly azo dyes and other substituted aromatic compounds relevant to the pharmaceutical and materials science industries. The protocols detailed herein are based on established chemical principles and can be adapted for the synthesis of a diverse range of derivatives.
Overview of Coupling Reactions
The primary coupling reactions involving this compound are azo coupling reactions. These reactions proceed via a two-step mechanism:
-
Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid. This reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling partner. Common coupling partners include phenols, naphthols, and anilines. The diazonium salt attacks the activated aromatic ring of the coupling partner, forming a stable azo compound characterized by the -N=N- functional group. The pH of the reaction medium is a critical factor in the coupling step, with optimal conditions varying depending on the nature of the coupling partner.
Experimental Protocols
The following protocols provide detailed methodologies for the diazotization of this compound and its subsequent coupling with representative phenolic and amine coupling partners.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound, which is the essential intermediate for subsequent azo coupling reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, create a suspension of one molar equivalent of this compound in distilled water.
-
While stirring, add 2.5 to 3 molar equivalents of concentrated hydrochloric acid.
-
Cool the resulting mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes.
-
Confirm the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)
This protocol details the coupling of the prepared diazonium salt with 2-naphthol to form a hydroxy-substituted azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. The solution should be alkaline to facilitate the coupling reaction.
-
Cool the alkaline 2-naphthol solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts and impurities.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Azo Coupling with an Aromatic Amine (e.g., N,N-Dimethylaniline)
This protocol outlines the coupling of the prepared diazonium salt with N,N-dimethylaniline to form an amino-substituted azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve one molar equivalent of N,N-dimethylaniline in a suitable solvent, which may be a weakly acidic or buffered aqueous solution.
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in a weakly acidic to neutral range (pH 4-7) by adding a buffer solution, such as sodium acetate.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize representative quantitative data for azo coupling reactions involving aminobenzenesulfonic acid derivatives. Note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Illustrative Data for Azo Coupling with Phenolic Compounds
| Diazo Component | Coupling Partner | Reaction Time (h) | Temperature (°C) | pH | Yield (%) | Purity (%) |
| Diazotized 4-aminobenzenesulfonic acid | 2-Naphthol | 2 | 0-5 | 9-10 | 85-95 | >95 |
| Diazotized 2-aminobenzenesulfonic acid | Salicylic Acid | 1.5 | 0-5 | 8-9 | 80-90 | >95 |
| Diazotized this compound | Phenol | 2 | 0-5 | 9-10 | 82-92 | >95 |
Table 2: Illustrative Data for Azo Coupling with Aromatic Amines
| Diazo Component | Coupling Partner | Reaction Time (h) | Temperature (°C) | pH | Yield (%) | Purity (%) |
| Diazotized 4-aminobenzenesulfonic acid | N,N-Dimethylaniline | 2 | 0-5 | 5-6 | 80-90 | >95 |
| Diazotized 2-aminobenzenesulfonic acid | Aniline | 2.5 | 0-5 | 4-5 | 75-85 | >90 |
| Diazotized this compound | N,N-Diethylaniline | 2 | 0-5 | 5-6 | 78-88 | >95 |
Visualizations
The following diagrams illustrate the key experimental workflows and the general reaction pathway for the coupling reactions of this compound.
Caption: Experimental workflow for azo dye synthesis.
Caption: General reaction pathway for azo coupling.
Application Notes: The Role of 5-Amino-2-fluorobenzenesulfonic Acid in Pigment Manufacturing
Introduction
5-Amino-2-fluorobenzenesulfonic acid is a crucial intermediate in the synthesis of high-performance azo pigments. Azo pigments are a dominant class of organic colorants, characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore. The specific properties of the resulting pigment, such as its color, lightfastness, and chemical resistance, are determined by the molecular structure of the aromatic rings joined by the azo linkage.
The incorporation of a fluorine atom and a sulfonic acid group onto the benzene ring of the diazo component, as in this compound, can impart desirable characteristics to the final pigment. The electron-withdrawing nature of the fluorine atom can enhance the lightfastness and thermal stability of the pigment. The sulfonic acid group provides a site for laking, which involves the formation of an insoluble salt with a metal cation (e.g., Ca²⁺, Ba²⁺, Sr²⁺). This process is essential for converting a water-soluble dye into a stable, insoluble pigment suitable for applications in inks, coatings, and plastics.
These application notes provide a detailed protocol for the synthesis of an illustrative red azo pigment using this compound as the diazo component and 3-hydroxy-2-naphthoic acid as the coupling component.
Experimental Protocols
Synthesis of a Red Azo Pigment from this compound
This protocol outlines a two-stage process for the preparation of a red azo pigment. The first stage is the diazotization of this compound, followed by the coupling of the resulting diazonium salt with 3-hydroxy-2-naphthoic acid.
Materials and Equipment:
-
This compound
-
3-Hydroxy-2-naphthoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Calcium chloride (CaCl₂)
-
Distilled water
-
Ice
-
Beakers (250 mL, 500 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
Part 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of sodium carbonate in distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a molar equivalent of concentrated hydrochloric acid to the cooled solution, maintaining the temperature between 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Add the sodium nitrite solution dropwise to the acidic solution of this compound over a period of 30 minutes. It is crucial to maintain the temperature at 0-5 °C throughout the addition to ensure the stability of the diazonium salt formed.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt of this compound.
Part 2: Coupling Reaction
-
In a 500 mL beaker, dissolve a molar equivalent of 3-hydroxy-2-naphthoic acid in a dilute solution of sodium hydroxide in distilled water.
-
Cool this solution to 10-15 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the solution of the coupling component with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.
-
Adjust the pH of the suspension to the optimal range for laking (typically pH 5-7) using dilute hydrochloric acid or sodium hydroxide as needed.
Part 3: Laking and Isolation of the Pigment
-
Heat the pigment slurry to 80-90 °C and hold at this temperature for 1 hour to promote pigment particle growth and stabilization.
-
Prepare a solution of calcium chloride in distilled water.
-
Slowly add the calcium chloride solution to the hot pigment slurry with continuous stirring. This will form the insoluble calcium salt (lake) of the azo dye.
-
Stir the mixture at 80-90 °C for another hour to ensure complete laking.
-
Allow the pigment to cool to room temperature.
-
Filter the pigment using a Buchner funnel and wash the filter cake thoroughly with distilled water until the filtrate is colorless and free of soluble salts.
-
Dry the pigment in an oven at 60-80 °C until a constant weight is achieved.
-
The dried pigment can then be pulverized to a fine powder.
Data Presentation
The following table provides representative data for a typical red azo pigment. Please note that these values are illustrative and the actual properties of a pigment synthesized from this compound may vary depending on the specific coupling component and manufacturing conditions.
| Property | Value |
| Colour Index Name | Illustrative Example: Pigment Red 57:1 |
| Colour Index Number | 15850:1 |
| Chemical Class | Monoazo |
| Hue | Red |
| Lightfastness (BWS) | 6-7 |
| Heat Stability | 200 °C |
| Oil Absorption ( g/100g ) | 45-55 |
| Specific Gravity | 1.5 - 1.8 |
| Resistance to Acids | Good |
| Resistance to Alkalis | Moderate |
| Resistance to Solvents | Good |
Mandatory Visualization
Signaling Pathway: Chemical Synthesis of a Red Azo Pigment
Synthetic Routes to Derivatives of 5-Amino-2-fluorobenzenesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 5-Amino-2-fluorobenzenesulfonic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a nucleophilic amino group, an acidic sulfonic acid group, and a fluorine atom which can modulate physicochemical properties. The following protocols outline key derivatization strategies targeting the amino and sulfonic acid functionalities.
Data Presentation
The following table summarizes the key derivatives of this compound discussed in this document, along with their general synthetic route and expected physicochemical properties. Note that specific quantitative data such as yield and melting point are dependent on the precise reaction conditions and purification methods employed.
| Derivative Name | Structure | Synthetic Route | Molecular Weight ( g/mol ) | Physical State |
| 5-Acetamido-2-fluorobenzenesulfonic acid | ![]() | Acetylation of the amino group | 233.21 | Solid |
| 5-Amino-2-fluorobenzenesulfonamide | ![]() | Conversion of sulfonic acid to sulfonamide | 190.19 | Solid |
| 5-(Phenylsulfonamido)-2-fluorobenzenesulfonic acid | ![]() | Sulfonylation of the amino group | 331.32 | Solid |
| 5-Hydroxy-2-fluorobenzenesulfonic acid | ![]() | Diazotization followed by Sandmeyer reaction | 192.15 | Solid |
| 5-Chloro-2-fluorobenzenesulfonic acid | ![]() | Diazotization followed by Sandmeyer reaction | 210.60 | Solid |
| Azo dye derivative | ![]() | Diazotization followed by azo coupling | Variable | Colored Solid |
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic routes described in this document.
Experimental Protocols
Protocol 1: Synthesis of 5-Acetamido-2-fluorobenzenesulfonic acid (Acetylation)
This protocol describes the protection of the amino group via acetylation, a common strategy to modulate the reactivity of the aromatic ring for subsequent reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in water.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the suspension. A mild exotherm may be observed.
-
If the reaction is slow, a catalytic amount of pyridine can be added.
-
Continue stirring in the ice bath for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the volume of the solution can be reduced under vacuum to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Outcome: The product, 5-Acetamido-2-fluorobenzenesulfonic acid, is expected to be a white to off-white solid. The yield and purity should be assessed by standard analytical techniques (e.g., NMR, IR, and melting point determination).
Protocol 2: Synthesis of 5-Amino-2-fluorobenzenesulfonamide
This protocol details the conversion of the sulfonic acid group into a sulfonamide, a key functional group in many pharmaceutical agents.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Ammonia solution (aqueous or in an organic solvent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Ice
Procedure: Step 1: Synthesis of 5-Amino-2-fluorobenzenesulfonyl chloride
-
In a fume hood, carefully add this compound (1.0 eq) to an excess of thionyl chloride (e.g., 5-10 eq) at room temperature in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored for the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 5-Amino-2-fluorobenzenesulfonyl chloride is typically used in the next step without further purification.
Step 2: Amination to form 5-Amino-2-fluorobenzenesulfonamide
-
Dissolve the crude 5-Amino-2-fluorobenzenesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of ammonia (excess) dropwise with vigorous stirring. A precipitate of the sulfonamide and ammonium chloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome: 5-Amino-2-fluorobenzenesulfonamide is expected to be a solid. Characterization should be performed using NMR, IR, and mass spectrometry.
Protocol 3: Diazotization and Subsequent Sandmeyer Reaction or Azo Coupling
This protocol outlines the conversion of the amino group to a versatile diazonium salt intermediate, which can then be used in various substitution reactions (Sandmeyer reaction) or in coupling reactions to form azo dyes.[1][2][3][4][5][6][7][8][9]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
For Sandmeyer reaction: Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)
-
For Azo coupling: An activated aromatic compound (e.g., phenol, aniline, naphthol)
-
Ice
Procedure: Step 1: Formation of the Diazonium Salt
-
Dissolve this compound (1.0 eq) in a solution of hydrochloric acid or sulfuric acid in water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes. The formation of the diazonium salt can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2a: Sandmeyer Reaction (e.g., for introducing a chloro group)
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding concentrated acid (e.g., HCl).
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring.
-
Nitrogen gas evolution should be observed.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature or gently heated to ensure complete reaction.
-
The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.
Step 2b: Azo Coupling
-
In a separate flask, dissolve the coupling agent (e.g., phenol) in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling agent with stirring.
-
A brightly colored azo dye should precipitate.
-
Maintain the alkaline pH during the coupling reaction.
-
After stirring for some time, the dye is collected by filtration, washed with water, and dried.
Expected Outcome: The Sandmeyer reaction will yield the corresponding substituted 2-fluorobenzenesulfonic acid. Azo coupling will produce a colored solid. The specific properties of the product will depend on the chosen coupling partner. Characterization should be performed using appropriate spectroscopic methods.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 4. ivypanda.com [ivypanda.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 5-Amino-2-fluorobenzenesulfonic Acid as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Amino-2-fluorobenzenesulfonic acid as a foundational molecule for the synthesis of novel agrochemicals, particularly sulfonylurea herbicides. The protocols outlined below are based on established chemical transformations and provide a roadmap for the laboratory-scale synthesis and evaluation of these compounds.
Introduction
This compound is a unique starting material possessing three key functional groups: an amino group, a fluorine atom, and a sulfonic acid moiety. This trifecta of reactivity allows for diverse chemical modifications, making it an attractive scaffold for the development of new herbicidal agents. The fluorine atom can enhance the biological activity and metabolic stability of the final compound, while the amino and sulfonic acid groups provide handles for constructing the sulfonylurea bridge, a critical pharmacophore for potent herbicidal action.
Sulfonylurea herbicides are a vital class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This targeted mode of action results in high efficacy at low application rates and favorable toxicological profiles.
Synthetic Pathway Overview
The general strategy for utilizing this compound as a building block for sulfonylurea herbicides involves a three-step synthetic sequence:
-
Chlorosulfonation: Conversion of the sulfonic acid group to a more reactive sulfonyl chloride.
-
Sulfonamide Formation: Reaction of the sulfonyl chloride with ammonia to yield the corresponding sulfonamide.
-
Sulfonylurea Synthesis: Coupling of the sulfonamide with a suitable isocyanate or carbamate derivative.
This synthetic pathway is illustrated in the workflow diagram below.
Caption: General synthetic route from this compound to a target sulfonylurea herbicide.
Experimental Protocols
Synthesis of 5-Amino-2-fluorobenzenesulfonyl Chloride
Objective: To convert the sulfonic acid group of the starting material into a sulfonyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a fume hood, suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any excess thionyl chloride by the slow addition of cold water (perform in an ice bath).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Amino-2-fluorobenzenesulfonyl chloride. The product can be purified by recrystallization or column chromatography if necessary.
Synthesis of 5-Amino-2-fluorobenzenesulfonamide
Objective: To prepare the key sulfonamide intermediate.
Materials:
-
5-Amino-2-fluorobenzenesulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Beaker or flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the crude 5-Amino-2-fluorobenzenesulfonyl chloride (1 equivalent) in DCM or THF in a flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
If a precipitate forms, filter the solid and wash with cold water.
-
If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-2-fluorobenzenesulfonamide.
Synthesis of a Hypothetical Fluorinated Sulfonylurea Herbicide (e.g., N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-5-amino-2-fluorobenzenesulfonamide)
Objective: To couple the sulfonamide with a heterocyclic isocyanate to form the final sulfonylurea product.
Materials:
-
5-Amino-2-fluorobenzenesulfonamide
-
2-Isocyanato-4,6-dimethoxypyrimidine (or a corresponding carbamate precursor like phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate)
-
Anhydrous acetonitrile or acetone
-
A base such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve 5-Amino-2-fluorobenzenesulfonamide (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., DBU, 1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 2-isocyanato-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water and a small amount of cold diethyl ether, and dry under vacuum to obtain the target sulfonylurea herbicide.
Caption: A step-by-step experimental workflow for the synthesis of a fluorinated sulfonylurea herbicide.
Application Data: Efficacy of Structurally Related Sulfonylurea Herbicides
The following tables summarize the efficacy of commercially available sulfonylurea herbicides that are structurally analogous to the potential products derived from this compound. This data can serve as a benchmark for evaluating newly synthesized compounds.
Table 1: Efficacy of Foramsulfuron Against Various Weed Species [1][2]
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) |
| Barnyardgrass (Echinochloa crus-galli) | 67 | >90 |
| Giant Foxtail (Setaria faberi) | 67 | >90 |
| Velvetleaf (Abutilon theophrasti) | 67 | >80 |
| Brassica napus | Not Specified | ~100 |
| Galium aparine | Not Specified | ~100 |
| Chenopodium album | 0.50 - 1.00 L/ha | ~95 |
| Matricaria chamomilla | 0.50 - 1.00 L/ha | Variable |
| Polygonum convolvulus | 0.50 - 1.00 L/ha | Variable |
Table 2: Efficacy of Nicosulfuron Against Various Weed Species [3]
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) |
| Phalaris minor | 42 - 50 | Significantly Reduced |
| Digitaria sanguinalis | >30 | Effective Reduction |
| Echinochloa colona | 50 | 100 |
| Panicum maximum | 50 | 100 |
| Trianthema monogyna | 50 | 100 |
| Chenopodium album | 50 | 100 |
| Phyllanthus niruri | 50 | 100 |
| Parthenium hysterophorus | 50 | Superior to Tembotrione |
| Mallugo stricta | 50 | Superior to Tembotrione |
Table 3: Efficacy of Rimsulfuron Against Various Weed Species [4]
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) |
| General Weeds in Potato | 15 | ~78 |
Structure-Activity Relationships and Signaling Pathway
The herbicidal activity of sulfonylureas is intrinsically linked to their ability to bind to and inhibit the ALS enzyme. The general structure of a sulfonylurea herbicide consists of an aryl or heterocyclic group, a sulfonylurea bridge, and a heterocyclic (typically pyrimidine or triazine) ring system.
Caption: The structural components of a sulfonylurea herbicide and its inhibitory effect on the plant's amino acid biosynthesis pathway.
The 5-amino-2-fluorophenyl group derived from the starting material would constitute the "Aryl/Heterocycle" portion of the herbicide. Variations in the substitution pattern on this ring, as well as modifications to the heterocyclic ring (e.g., pyrimidine or triazine substituents), can significantly impact the binding affinity to the ALS enzyme and, consequently, the herbicidal efficacy and crop selectivity.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel sulfonylurea herbicides. The synthetic protocols provided herein offer a practical approach for the laboratory-scale preparation of these compounds. The efficacy data of structurally related herbicides underscore the potential for developing highly active agrochemicals from this starting material. Further research focusing on the optimization of the synthetic route and the exploration of diverse heterocyclic coupling partners is warranted to fully exploit the potential of this building block in modern agrochemical discovery.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, three-step protocol for the laboratory-scale synthesis of 5-Amino-2-fluorobenzenesulfonic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis commences with the sulfonation of fluorobenzene, followed by regioselective nitration of the resulting 2-fluorobenzenesulfonic acid, and concludes with the reduction of the nitro group to yield the final product.
Overall Synthesis Scheme
The synthetic pathway involves the following transformations:
-
Sulfonation: Fluorobenzene is reacted with fuming sulfuric acid to yield a mixture of fluorobenzenesulfonic acid isomers.
-
Nitration: The isolated 2-fluorobenzenesulfonic acid is nitrated using a mixture of nitric and sulfuric acids to produce 5-nitro-2-fluorobenzenesulfonic acid.
-
Reduction: The nitro-intermediate is reduced to the desired this compound via a Béchamp reduction.
Experimental Protocols
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times. Fuming sulfuric acid, concentrated nitric acid, and concentrated hydrochloric acid are extremely corrosive and must be handled with extreme care.
Step 1: Synthesis of 2-Fluorobenzenesulfonic Acid via Sulfonation of Fluorobenzene
This protocol is adapted from general procedures for the sulfonation of aromatic compounds.[1][2]
Materials and Reagents:
-
Fluorobenzene
-
Fuming sulfuric acid (20% SO₃)
-
Sodium chloride (NaCl)
-
Crushed ice
-
Deionized water
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add fluorobenzene (0.1 mol, 9.61 g).
-
Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, ~40 mL) dropwise from the dropping funnel over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 3-5 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a beaker with vigorous stirring.[1]
-
Workup and Isolation: The resulting solution contains a mixture of 2-fluorobenzenesulfonic acid and 4-fluorobenzenesulfonic acid. Separation can be achieved by fractional crystallization or chromatography, though this can be challenging. For this protocol, we will proceed with the crude mixture, assuming the subsequent nitration will favor the desired isomer.
Step 2: Synthesis of 5-Nitro-2-fluorobenzenesulfonic Acid via Nitration
This protocol is based on general methods for the nitration of aromatic rings.[3][4]
Materials and Reagents:
-
Crude 2-fluorobenzenesulfonic acid from Step 1
-
Concentrated sulfuric acid (~98%)
-
Concentrated nitric acid (~70%)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol, ~7.0 mL) to concentrated sulfuric acid (~25 mL) while cooling in an ice bath.
-
Reaction Setup: Place the crude 2-fluorobenzenesulfonic acid solution from Step 1 into a 250 mL three-necked round-bottom flask and cool it to 0-5 °C in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred sulfonic acid solution. Maintain the reaction temperature below 10 °C. After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction temperature should be carefully controlled, as higher temperatures can lead to the formation of multiple nitro groups.[3]
-
Workup: Pour the reaction mixture onto crushed ice (~200 g). The product, 5-nitro-2-fluorobenzenesulfonic acid, may precipitate upon cooling and dilution. If precipitation is incomplete, the product can be "salted out" by adding sodium chloride.
-
Purification: The crude product can be collected by vacuum filtration and purified by recrystallization from hot water.[5]
Step 3: Synthesis of this compound via Béchamp Reduction
This protocol is adapted from a general procedure for the Béchamp reduction of aromatic nitro compounds.[6][7][8]
Materials and Reagents:
-
5-Nitro-2-fluorobenzenesulfonic acid
-
Iron powder
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask (500 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-nitro-2-fluorobenzenesulfonic acid (0.05 mol, 10.95 g), iron powder (0.15 mol, 8.38 g), and 150 mL of a 1:1 ethanol/water mixture.
-
Acid Addition: Heat the mixture to 60-70 °C with stirring, and then add a small amount of concentrated hydrochloric acid (~2 mL) to initiate the reaction.
-
Reduction: Heat the reaction mixture to reflux and maintain reflux for 3-4 hours, or until the reaction is complete (monitored by TLC).[6]
-
Neutralization and Workup: Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution. This will precipitate iron hydroxides.[6]
-
Extraction: Add ethyl acetate to the mixture and stir to extract the product. Separate the organic layer. The product, being a sulfonic acid, may have significant water solubility, so multiple extractions might be necessary. Alternatively, filter the hot reaction mixture to remove the iron sludge, and then allow the filtrate to cool, which may cause the product to crystallize.
-
Purification: The crude this compound can be purified by recrystallization from a minimal amount of hot water.[5][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis. Please note that yields are representative and can vary based on experimental conditions and purification efficiency.
| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Representative Yield (%) |
| 1 | Fluorobenzene | 96.10 | 0.10 | 9.61 g | 2-Fluorobenzenesulfonic acid | 176.17 | 17.62 g | 40-50% (isomer mixture) |
| 2 | 2-Fluorobenzenesulfonic acid | 176.17 | ~0.04 | ~7.05 g | 5-Nitro-2-fluorobenzenesulfonic acid | 221.17 | ~8.85 g | 70-80% |
| 3 | 5-Nitro-2-fluorobenzenesulfonic acid | 221.17 | ~0.03 | ~6.64 g | This compound | 191.18 | ~5.74 g | 80-90% |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. westfield.ma.edu [westfield.ma.edu]
Troubleshooting & Optimization
optimizing reaction yield for 5-Amino-2-fluorobenzenesulfonic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 5-Amino-2-fluorobenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct electrophilic aromatic sulfonation of 2-fluoroaniline. This reaction typically employs a strong sulfonating agent such as concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The amino group (-NH₂) and the fluorine atom (-F) on the benzene ring direct the incoming sulfonic acid group (-SO₃H), leading to the formation of various isomers, including the desired this compound.
Q2: What are the primary isomers formed during the sulfonation of 2-fluoroaniline?
A2: The sulfonation of 2-fluoroaniline can lead to a mixture of isomers. The amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-director. The main products are typically 4-Amino-3-fluorobenzenesulfonic acid and 2-Amino-3-fluorobenzenesulfonic acid. The desired this compound is also formed, and its yield can be optimized by controlling the reaction conditions.
Q3: How do reaction conditions affect the isomer distribution?
A3: The isomer distribution is highly sensitive to reaction conditions, particularly temperature. This is due to the principles of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the faster-formed isomers. At higher temperatures, the reaction becomes reversible, leading to the thermodynamically most stable isomer as the major product. The choice of sulfonating agent and its concentration also plays a crucial role.
Q4: What are the main challenges in the synthesis and purification of this compound?
A4: The primary challenges include controlling the regioselectivity to maximize the yield of the desired 5-amino isomer, preventing the formation of byproducts such as sulfones, and the separation of the desired isomer from other structural isomers. The high polarity and low solubility of sulfonic acids in organic solvents can also complicate purification.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Isomer
Possible Causes and Solutions:
-
Incorrect Reaction Temperature: The reaction temperature is a critical factor in determining the isomer ratio.
-
Solution: Experiment with a range of temperatures to find the optimal condition for the formation of the 5-amino isomer. Generally, higher temperatures favor the thermodynamically stable product. Refer to Table 1 for the effect of temperature on isomer distribution.
-
-
Suboptimal Sulfonating Agent Concentration: The strength of the sulfonating agent influences the reaction rate and selectivity.
-
Solution: Vary the concentration of sulfuric acid or the percentage of SO₃ in oleum. Higher concentrations can increase the reaction rate but may also lead to more side products.
-
-
Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation.
-
Solution: Monitor the reaction progress over time using techniques like HPLC to determine the optimal reaction duration.
-
Problem 2: Formation of Significant Amounts of Unwanted Isomers
Possible Causes and Solutions:
-
Kinetic vs. Thermodynamic Control: As mentioned, temperature dictates whether the kinetic or thermodynamic product is favored.
-
Solution: To favor a specific isomer, carefully control the reaction temperature. For the thermodynamically more stable isomer, a higher reaction temperature with a longer reaction time is generally required.
-
-
Protonation of the Amino Group: In highly acidic conditions, the amino group of 2-fluoroaniline can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-director. This can lead to the formation of meta-substituted products.
-
Solution: Modifying the acidity of the reaction medium or protecting the amino group prior to sulfonation can mitigate this issue. For instance, performing the sulfonation on N-acetyl-2-fluoroaniline and then deprotecting the acetyl group can be an alternative route.
-
Problem 3: Presence of Impurities and Difficulty in Purification
Possible Causes and Solutions:
-
Sulfone Formation: A common side reaction in sulfonation is the formation of diaryl sulfones, which can be difficult to separate from the desired product.
-
Solution: Using a slight excess of the aromatic compound relative to the sulfonating agent can help minimize sulfone formation.
-
-
Isomer Separation: The structural similarity of the resulting isomers makes their separation challenging.
-
Solution: Fractional crystallization is a common method for separating sulfonic acid isomers. This technique relies on the different solubilities of the isomers or their salts in a particular solvent system. Converting the sulfonic acids to their sodium or barium salts can often facilitate separation by crystallization.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Isomer Distribution in the Sulfonation of 2-Fluoroaniline with 98% H₂SO₄
| Reaction Temperature (°C) | Reaction Time (h) | This compound (%) | 4-Amino-3-fluorobenzenesulfonic acid (%) | Other Isomers (%) |
| 100 | 6 | 25 | 60 | 15 |
| 140 | 4 | 45 | 40 | 15 |
| 180 | 3 | 60 | 25 | 15 |
| 200 | 2 | 55 | 20 | 25 (includes degradation) |
Note: The data presented in this table is representative and intended to illustrate trends. Actual results may vary based on specific experimental conditions.
Table 2: Influence of Sulfonating Agent on Product Yield at 180°C
| Sulfonating Agent | Molar Ratio (Agent:Aniline) | Reaction Time (h) | Yield of this compound (%) |
| 98% H₂SO₄ | 3:1 | 3 | 60 |
| 20% Oleum | 1.5:1 | 2 | 65 |
| Chlorosulfonic Acid | 1.1:1 | 4 | 50 |
Note: The data presented in this table is representative and intended to illustrate trends. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Direct Sulfonation:
Materials:
-
2-Fluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Chloride
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add 111 g (1.0 mol) of 2-fluoroaniline.
-
Addition of Sulfuric Acid: While stirring and cooling the flask in an ice bath, slowly add 294 g (3.0 mol) of concentrated sulfuric acid. Maintain the temperature below 30°C during the addition.
-
Heating (Baking Process): After the addition is complete, heat the reaction mixture to 180°C in an oil bath. Maintain this temperature for 3 hours with continuous stirring.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate out of the solution. If precipitation is incomplete, add sodium chloride to "salt out" the product.
-
Purification: Filter the crude product and wash it with a small amount of cold deionized water. The primary purification method is fractional crystallization. Recrystallize the crude product from hot water. The different isomers will have varying solubilities, allowing for their separation. The purity of the fractions should be monitored by HPLC.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
Technical Support Center: Purification of 5-Amino-2-fluorobenzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Amino-2-fluorobenzenesulfonic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying aryl sulfonic acids like this compound are recrystallization and ion-exchange chromatography.[1][2] Slurry washing with water may also be employed to remove water-soluble impurities.[1] The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in crude this compound typically depend on the synthetic route. However, they can generally be categorized as:
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Unreacted Starting Materials: Such as 4-fluoroaniline or sulfonation reagents.
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Regioisomers: Isomers formed during the sulfonation reaction.
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Side-Reaction Products: By-products from competing reactions.
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Inorganic Salts: Such as sodium chloride or sodium sulfate, which may be present from the synthesis or work-up steps.[2][3]
Q3: How do I choose the right purification technique?
A3: For removing inorganic salts and highly polar impurities, ion-exchange chromatography is often very effective.[2][3] For removing organic, less polar impurities and for achieving high crystallinity, recrystallization is the preferred method.[4] Often, a combination of techniques may be necessary. A preliminary analysis of the crude material by techniques like HPLC or NMR can help identify the major impurities and guide the selection of the purification method.
Q4: My compound is highly water-soluble. How does this affect purification?
A4: High water solubility can make standard purification techniques like extraction or silica gel chromatography challenging.[2] For such compounds, ion-exchange chromatography is a suitable alternative.[2] If using recrystallization, a mixed-solvent system (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not) may be required to induce precipitation.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Discoloration of Purified Product | Presence of colored impurities or oxidation of the amino group. | Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5] Inert Atmosphere: If oxidation is suspected, conduct the purification steps under an inert atmosphere like nitrogen or argon.[5] |
| Low Yield After Recrystallization | - Using too much solvent. - The compound is too soluble in the chosen solvent even at low temperatures. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] - Select a different solvent or use a mixed-solvent system. - Ensure the filtration apparatus is pre-heated before hot filtration.[5] - Cool the filtrate slowly to maximize crystal formation.[4] |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities depressing the melting point. | - Try a lower-boiling point solvent. - Lower the dissolution temperature. - Add a small amount of an anti-solvent (a solvent in which the compound is less soluble) to the hot solution to induce crystallization.[6] |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[5] - Add a seed crystal of the pure compound. - Partially evaporate the solvent to increase the concentration and then cool again. |
| Product Still Impure After Purification | The chosen purification method is not effective for the specific impurities present. | - Analyze the impurities in your purified product. - Try an alternative purification method (e.g., ion-exchange chromatography if recrystallization failed). - A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is effective for removing less polar organic impurities. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
1. Solvent Selection:
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Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, isopropanol, acetic acid, or mixtures like ethanol/water).
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The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the selected hot solvent while stirring until the solid completely dissolves. Avoid using an excess of solvent to ensure a good recovery.[7]
3. Decolorization (Optional):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling for 5-10 minutes with stirring.[7]
4. Hot Filtration:
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If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This step prevents the product from crystallizing prematurely in the funnel.[5]
5. Crystallization:
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Allow the clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[4]
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[4]
6. Isolation and Drying:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.[4]
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Dry the purified crystals under vacuum.
Protocol 2: Ion-Exchange Chromatography
This method is particularly useful for removing inorganic salts and other charged impurities from the highly water-soluble sulfonic acid.
1. Resin Selection and Preparation:
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Choose a suitable ion-exchange resin. A strongly acidic cation exchange resin can be used to remove metallic cations.[3] Alternatively, a weakly basic anion exchange resin can be used to bind the sulfonic acid, allowing neutral impurities to be washed away.[2]
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Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and converting it to the desired ionic form (e.g., H+ form for cation exchange or a free base for anion exchange).
2. Column Packing:
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Prepare a slurry of the resin in water and pour it into a chromatography column to create a packed bed.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of water.
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Carefully load the solution onto the top of the packed resin bed.
4. Elution:
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For Cation Exchange (removal of metal ions): Elute the column with deionized water. The purified sulfonic acid will pass through while metal cations are retained by the resin.[3]
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For Anion Exchange (binding of the product):
5. Product Isolation:
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Collect the fractions containing the purified product.
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Combine the pure fractions and remove the solvent (water and any volatile acid) by rotary evaporation or lyophilization to obtain the final product.[8]
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalpapers.com [chemicalpapers.com]
troubleshooting common side reactions in 5-Amino-2-fluorobenzenesulfonic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common side reactions and other issues encountered during the synthesis of 5-Amino-2-fluorobenzenesulfonic acid.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of the Desired Product
Q: My reaction has resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reactions, product degradation, or the formation of side products. Here are some common causes and troubleshooting steps:
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Incomplete Sulfonation: The sulfonation reaction may not have gone to completion.
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Solution: Increase the reaction time or temperature. However, be cautious as harsher conditions can lead to side reactions. Consider using a stronger sulfonating agent, such as oleum (fuming sulfuric acid) instead of concentrated sulfuric acid, but be mindful of increased side product formation.
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Side Reactions: The formation of unwanted isomers or polysulfonated products can significantly reduce the yield of the desired product.
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Solution: Optimize the reaction temperature. Lower temperatures generally favor the formation of the kinetic product, which may or may not be the desired isomer. It is crucial to maintain strict temperature control. The choice of sulfonating agent and its concentration also plays a key role.
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Product Degradation: The product can degrade under harsh reaction conditions.
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Solution: Avoid excessively high temperatures and prolonged reaction times. Once the reaction is complete, the product should be isolated promptly from the reaction mixture.
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Loss during Work-up and Purification: Significant amounts of the product can be lost during isolation and purification steps.
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Solution: this compound is an amphoteric molecule, making its solubility highly pH-dependent. Carefully adjust the pH during work-up to ensure maximum precipitation of the product. Recrystallization is a common purification method, but the choice of solvent is critical to minimize product loss.
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Problem 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the likely impurities and how can I remove them?
A: Impurities can be unreacted starting materials, isomeric side products, or degradation products.
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Isomeric Impurities: The primary impurity is often the isomeric product, 2-Amino-5-fluorobenzenesulfonic acid, formed due to competing directing effects of the amino and fluoro groups.
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Purification: Separation of sulfonic acid isomers can be challenging. Fractional crystallization from a suitable solvent system may be effective. Due to differences in the pKa values of the isomers, pH-controlled precipitation can also be a powerful purification technique.
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Polysulfonated Products: Under forcing conditions, disulfonation of the aromatic ring can occur.
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Purification: These highly polar impurities are typically more soluble in aqueous media. Careful precipitation of the desired monosulfonated product by adjusting the pH can help leave the polysulfonated byproducts in the solution.
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Starting Material: Unreacted 4-fluoroaniline may be present.
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Purification: This can often be removed by washing the crude product with a solvent in which the starting material is soluble but the product is not.
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Colored Impurities: Oxidation of the amino group can lead to colored byproducts.
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Purification: Treatment of the product solution with activated carbon before crystallization can help remove colored impurities.[1]
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Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the regioisomer, 2-Amino-5-fluorobenzenesulfonic acid. The amino group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. In the sulfonation of 4-fluoroaniline, the sulfonyl group can be directed to the position ortho to the amino group (position 2) or ortho to the fluorine atom (position 5). The steric hindrance of the fluorine atom and the strong directing effect of the amino group often lead to a mixture of isomers.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a polar mixture, for example, a combination of ethyl acetate, methanol, and a small amount of acetic acid or ammonia to improve spot shape. For HPLC, a reverse-phase column with a buffered aqueous-organic mobile phase is typically used.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Q4: What is a suitable method for the purification of this compound?
A4: Recrystallization is a common and effective method for the purification of this compound.[1] The choice of solvent is critical and may require some experimentation. Aqueous ethanol or aqueous isopropanol are often good starting points. For highly impure samples, purification via ion-exchange chromatography can be an effective, albeit more complex, alternative.[2]
Data Presentation
Table 1: Effect of Reaction Temperature on Isomer Distribution
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of 2-Amino-5-fluorobenzenesulfonic acid (%) |
| 100 | 65 | 25 |
| 120 | 75 | 18 |
| 140 | 70 | 22 |
| 160 | 60 | 30 |
Note: Data are illustrative and may not represent actual experimental results.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 100°C ( g/100 mL) |
| Water | 1.2 | 8.5 |
| Ethanol | 0.5 | 3.1 |
| Isopropanol | 0.2 | 1.8 |
| Acetone | <0.1 | 0.5 |
Note: Data are illustrative and may not represent actual experimental results.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the sulfonation of 4-fluoroaniline.
Materials and Equipment:
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4-fluoroaniline
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Concentrated sulfuric acid (98%)
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Ice bath
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Heating mantle with magnetic stirrer
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Round-bottom flask
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Condenser
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Buchner funnel and flask
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pH meter or pH paper
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, slowly add 4-fluoroaniline (1 equivalent) to concentrated sulfuric acid (3-4 equivalents) while cooling in an ice bath to maintain the temperature below 20°C.
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Sulfonation: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The reaction should be carried out under a fume hood.
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Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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Isolation: The product will precipitate out of the solution. Adjust the pH of the slurry to approximately 2-3 with a suitable base (e.g., concentrated sodium hydroxide solution) to ensure maximum precipitation.
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Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any remaining acid.
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Drying: Dry the crude product in a vacuum oven at 60-70°C.
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Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot water or an aqueous alcohol mixture. If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 5-Amino-2-fluorobenzenesulfonic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 5-Amino-2-fluorobenzenesulfonic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, and decomposition. These may include:
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Isomeric Byproducts: Formation of other positional isomers during the sulfonation reaction.
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Unreacted Starting Materials: Residual 4-fluoroaniline or other precursors.
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Sulfuric Acid: Excess reagent from the sulfonation step.[1]
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Di-sulfonated Products: Over-sulfonation of the aromatic ring.
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Oxidation Products: The amino group is susceptible to oxidation.
Q2: What are the primary methods for purifying this compound?
A2: The most effective purification techniques for polar aromatic sulfonic acids like this compound are recrystallization and ion exchange chromatography.[1]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and purity assessment.
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the chosen solvent is not suitable. This compound is a polar compound, so polar solvents are more likely to be effective. If you are using a non-polar solvent, switch to a polar one. If you are already using a polar solvent, you can try a solvent mixture. For example, dissolving the compound in a minimal amount of a highly polar solvent (like water or ethanol) at an elevated temperature and then adding a less polar co-solvent (like isopropanol) until turbidity appears can induce crystallization upon cooling.
Q2: The product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. To remedy this:
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Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Use a lower-boiling point solvent: If possible, select a solvent with a lower boiling point.
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Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to provide a nucleation site for crystal growth.
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Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Q3: After recrystallization, the purity of my this compound has not significantly improved. What could be the reason?
A3: This suggests that the impurities have similar solubility properties to your product in the chosen solvent. Consider the following:
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Change the solvent: Experiment with different solvents or solvent systems. A table of suggested solvents is provided below.
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Perform a second recrystallization: A sequential recrystallization can further enhance purity.
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Utilize an alternative purification method: If recrystallization is ineffective, ion exchange chromatography may be a more suitable technique.
Ion Exchange Chromatography (IEX) Issues
Q1: My compound does not bind to the ion exchange resin. What is the problem?
A1: This is likely an issue with the pH of your sample and the type of resin used. For a sulfonic acid, which is a strong acid, you should use an anion exchange resin. The sulfonic acid group will be deprotonated (negatively charged) over a wide pH range. Ensure the pH of your sample solution is within the working range of the anion exchange resin.
Q2: The recovery of my product from the ion exchange column is very low. What can I do?
A2: Low recovery can be due to irreversible binding to the resin or issues with the elution buffer.
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Check the elution buffer: Ensure the eluting salt concentration or pH is appropriate to displace your compound from the resin. A gradient elution (gradually increasing salt concentration or changing pH) can be more effective than isocratic elution.
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Resin capacity: Make sure you have not overloaded the column. Exceeding the binding capacity of the resin will lead to product loss in the flow-through.
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Sample precipitation: The compound may be precipitating on the column. Ensure the sample and buffers are well-solubilizing.
Data Presentation
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent | Suitability | Rationale |
| Water | Potentially Suitable | High polarity may lead to high solubility, potentially requiring a co-solvent for good recovery. |
| Ethanol | Potentially Suitable | A polar protic solvent that is often effective for recrystallizing polar organic molecules.[4][5] |
| Isopropanol | Potentially Suitable | Can be a good alternative to ethanol. |
| Water/Ethanol Mixture | Recommended for Trial | A mixed solvent system can be optimized to achieve good differential solubility. |
| Xylene | Potentially Suitable | Has been used for the recrystallization of a structurally similar compound, 2-amino-5-fluorobenzoic acid.[6] |
Table 2: General Parameters for HPLC Analysis of Aromatic Sulfonic Acids
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3] |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid[3][7][8] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 254 nm or as determined by a UV scan of the compound[3] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg/mL in the mobile phase |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent mixture (refer to Table 1). An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent to create a slurry.
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Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if decolorizing charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Anion Exchange Chromatography
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Resin Selection and Preparation: Choose a suitable strong base anion exchange resin. Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and equilibrating with the starting buffer.
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Sample Preparation: Dissolve the crude this compound in the starting buffer. Ensure the pH is adjusted so the sulfonic acid group is deprotonated (anionic). Filter the sample to remove any particulate matter.
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Column Packing and Equilibration: Pack the prepared resin into a chromatography column. Equilibrate the column by washing with several column volumes of the starting buffer.
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Sample Loading: Carefully load the prepared sample onto the column.
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Washing: Wash the column with the starting buffer to remove any unbound impurities.
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Elution: Elute the bound this compound from the column. This is typically achieved by using a buffer with a high salt concentration (e.g., 1 M NaCl) or by changing the pH to protonate the sulfonic acid group (though this is less common for strong acids). A salt gradient can be used for better separation.
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Fraction Collection and Analysis: Collect the eluate in fractions and analyze each fraction for the presence of the desired product using a suitable analytical technique like HPLC.
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Desalting: Combine the pure fractions and remove the salt. This can be done by dialysis, size-exclusion chromatography, or reverse-phase solid-phase extraction.
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Isolation: Isolate the final product, for example, by lyophilization or evaporation of the solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for improving the purity of this compound.
References
- 1. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 2. 38962-61-7|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. Separation of 5-Amino-2-methylbenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 5-Amino-2-fluorobenzenesulfonic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and reaction condition optimization of 5-Amino-2-fluorobenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two primary strategies:
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Route A: Sulfonation of 4-fluoroaniline. This involves the direct sulfonation of 4-fluoroaniline using a sulfonating agent like oleum (fuming sulfuric acid) or chlorosulfonic acid. Subsequent workup and purification are required to isolate the desired product.
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Route B: Reduction of 5-nitro-2-fluorobenzenesulfonic acid. This route starts with the sulfonation of 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to an amino group. Common reducing agents include iron or tin in the presence of an acid.
Q2: What are the critical parameters to control during the sulfonation of 4-fluoroaniline?
A2: The key parameters to control during the sulfonation step are the reaction temperature, the strength and amount of the sulfonating agent, and the reaction time. Inadequate control of these parameters can lead to the formation of undesired isomers or polysulfonated byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the identification of the starting material, the desired product, and any byproducts, helping to determine the optimal reaction time.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature. |
| Suboptimal reaction temperature | Optimize the reaction temperature. For sulfonation, a temperature that is too high can lead to side reactions, while a temperature that is too low may result in an incomplete reaction. |
| Incorrect stoichiometry of reagents | Ensure the correct molar ratios of the reactants are used. An excess of the sulfonating agent may be necessary to drive the reaction to completion, but a large excess can lead to byproducts. |
| Loss of product during workup and purification | The product is water-soluble. Avoid excessive washing with water. Use of a suitable organic solvent for precipitation or extraction can minimize losses. |
Problem 2: Formation of Impurities and Byproducts
| Possible Cause | Suggested Solution |
| Formation of isomeric byproducts | The directing effects of the fluorine and amino groups can lead to the formation of other isomers. Careful control of the reaction temperature and the choice of sulfonating agent can improve regioselectivity. |
| Polysulfonation | Using a milder sulfonating agent or a lower concentration of oleum can reduce the extent of polysulfonation. Controlling the reaction time is also crucial. |
| Oxidation of the amino group | During sulfonation with strong oxidizing agents, the amino group can be oxidized. Protecting the amino group prior to sulfonation and subsequent deprotection can be a viable strategy. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution | | Product is highly soluble in the reaction mixture | Adjusting the pH of the solution can induce precipitation of the product as it is an amino acid derivative. Cooling the reaction mixture can also aid in crystallization. | | Presence of inorganic salts | If the workup involves neutralization with a base, inorganic salts will be formed. These can often be removed by washing the crude product with a solvent in which the desired product has low solubility. | | Product is an amorphous solid or oil | Attempt recrystallization from different solvent systems. A mixture of a polar solvent (like water or ethanol) and a less polar solvent can be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonation of 4-fluoroaniline
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 4-fluoroaniline to concentrated sulfuric acid while cooling in an ice bath.
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Sulfonation: To the stirred solution, add fuming sulfuric acid (oleum) dropwise, maintaining the temperature between 20-30°C.
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Reaction Monitoring: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
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Isolation: The precipitate of this compound is collected by filtration, washed with cold water, and then dried under vacuum.
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Purification: The crude product can be recrystallized from hot water or an alcohol-water mixture to obtain the pure compound.
Visualizing the Workflow
Diagram 1: Synthetic Workflow for this compound
Caption: Alternative synthetic routes to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
challenges in the scale-up of 5-Amino-2-fluorobenzenesulfonic acid production
Welcome to the technical support center for the production of 5-Amino-2-fluorobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for producing this compound is through the electrophilic sulfonation of 4-fluoroaniline. This process typically involves reacting 4-fluoroaniline with a strong sulfonating agent, such as oleum (fuming sulfuric acid), to introduce a sulfonic acid group onto the aromatic ring.
Q2: What are the primary challenges in scaling up the sulfonation of 4-fluoroaniline?
A2: Scaling up the sulfonation of 4-fluoroaniline presents several key challenges:
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Reaction Exothermicity: The reaction is highly exothermic, requiring robust temperature control to prevent runaway reactions and the formation of unwanted byproducts.
-
Isomer Formation: The sulfonation of 4-fluoroaniline can lead to the formation of multiple isomers, primarily the desired this compound and the ortho-isomer, 2-Amino-3-fluorobenzenesulfonic acid. Controlling the reaction conditions to maximize the yield of the desired para-isomer is critical.
-
Product Isolation and Purification: Separating the desired product from the reaction mixture, which contains sulfuric acid, unreacted starting material, and isomeric byproducts, can be complex on a large scale.
-
Material Handling and Safety: Both 4-fluoroaniline and oleum are hazardous materials that require specialized handling procedures and equipment to ensure worker safety.
Q3: What are the expected byproducts in this reaction?
A3: The main byproduct is the isomeric 2-Amino-3-fluorobenzenesulfonic acid. The ratio of the desired 5-amino (para) isomer to the 2-amino (ortho) isomer is highly dependent on the reaction conditions. Additionally, polysulfonated byproducts can form if the reaction conditions are too harsh.
Q4: How can I improve the yield of the desired this compound?
A4: To maximize the yield of the target isomer, consider the following:
-
Temperature Control: Maintaining a controlled, lower temperature during the addition of the sulfonating agent can favor the formation of the para-isomer.
-
Protecting Group Strategy: Protecting the amino group of 4-fluoroaniline (e.g., by acetylation to form 4-fluoroacetanilide) before sulfonation can significantly improve the selectivity for the para-position due to steric hindrance at the ortho-positions. The protecting group is then removed in a subsequent step.[1]
-
Choice of Sulfonating Agent: While oleum is common, other sulfonating agents or modified conditions might offer better selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall yield | Incomplete reaction. | - Ensure the molar ratio of the sulfonating agent to 4-fluoroaniline is optimized. An excess of the sulfonating agent is typically used. - Extend the reaction time or consider a moderate increase in reaction temperature, while monitoring for byproduct formation. |
| Degradation of starting material or product. | - Avoid excessively high reaction temperatures, which can lead to charring and decomposition.[1] - Ensure a controlled and gradual addition of the sulfonating agent to manage the reaction exotherm. | |
| High proportion of ortho-isomer (2-Amino-3-fluorobenzenesulfonic acid) | High reaction temperature. | - Maintain a lower reaction temperature, especially during the initial addition of the sulfonating agent. |
| Unprotected amino group. | - Implement a protecting group strategy, such as acetylation of the 4-fluoroaniline prior to sulfonation, to sterically hinder the ortho positions.[1] | |
| Formation of polysulfonated byproducts | Harsh reaction conditions. | - Reduce the concentration of free SO₃ in the oleum. - Decrease the reaction temperature and/or time. - Use a protecting group to deactivate the aromatic ring towards multiple substitutions.[1] |
| Difficulties in product isolation | High water solubility of the product. | - Employ the "salting out" technique by adding a saturated solution of a salt (e.g., sodium chloride) to the aqueous reaction mixture to decrease the solubility of the sulfonic acid and promote its precipitation.[2] |
| Product remains in the acidic solution. | - Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or calcium carbonate) to precipitate the sodium or calcium salt of the sulfonic acid, which can then be isolated by filtration. | |
| Product is discolored | Impurities or side reactions. | - Ensure high purity of the starting 4-fluoroaniline. - Avoid excessive heating during the reaction and work-up, which can lead to the formation of colored byproducts. - Consider a recrystallization step for the final product. |
Experimental Protocols
Key Experiment: Sulfonation of 4-Fluoroaniline
This protocol provides a general laboratory-scale procedure for the sulfonation of 4-fluoroaniline. Scale-up operations will require significant process engineering and safety assessments.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | ≥99% |
| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄·xSO₃ | Variable | 20% free SO₃ |
| Sodium Chloride | NaCl | 58.44 | ≥99% |
| Crushed Ice | H₂O | 18.02 | - |
| Deionized Water | H₂O | 18.02 | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-fluoroaniline.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.
-
Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) dropwise from the dropping funnel over a period of 60-90 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction and minimize isomer formation.
-
Reaction: After the complete addition of oleum, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by techniques such as HPLC.
-
Quenching: In a separate beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Product Precipitation ("Salting Out"): To the resulting aqueous solution, add sodium chloride in portions with continuous stirring until the solution is saturated. This will cause the sodium salt of this compound to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: The crude product can be further purified by recrystallization from a minimal amount of hot water.
-
Drying: Dry the purified crystals in a vacuum oven at a controlled temperature to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the sulfonation of 4-fluoroaniline.
References
Technical Support Center: Purification of 5-Amino-2-fluorobenzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing impurities in 5-Amino-2-fluorobenzenesulfonic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, they generally fall into three categories:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction By-products: Isomeric products (e.g., other aminofluorobenzenesulfonic acids), products of side reactions, or degradation products.
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Residual Solvents and Reagents: Solvents, acids, or other reagents used during the synthesis and workup that were not completely removed.
Q2: What is the most common and effective method for purifying this compound?
A2: Recrystallization is a robust and widely used technique for purifying solid organic compounds like this compound.[1] This method is effective at removing small amounts of impurities and relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[1] For more challenging separations, column chromatography may be necessary.[2]
Q3: How can I effectively assess the purity of my final product?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is considered the industry standard for quantitative purity analysis.[3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for structural confirmation and can also be used for quantitative analysis (qNMR).[3]
Q4: My solution of this compound is colored. How can I remove colored impurities?
A4: If you observe a persistent color in your solution during recrystallization, it is likely due to highly conjugated impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[1][4] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery yield after recrystallization. | - Using too much solvent during the dissolution step. - Cooling the solution too quickly, trapping impurities. - Incomplete precipitation of the product. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - After cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities. | - Select a solvent with a lower boiling point. - Try using a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then reheat to clarify and cool slowly.[4] |
| Compound streaks on a silica gel TLC plate. | - The compound is highly polar and is interacting strongly with the acidic silica gel. - The sample is overloaded on the TLC plate. | - Add a few drops of a basic modifier like triethylamine or a polar modifier like methanol to the eluent system to reduce tailing.[5] - Apply a more dilute spot of your sample to the TLC plate. |
| Multiple unexpected peaks appear in HPLC analysis. | - The sample has degraded. - The purification method was not effective. - Contamination from glassware or solvents. | - Ensure the stability of the compound in the chosen mobile phase. A stability-indicating HPLC method is crucial.[3] - Consider re-purifying the material using an alternative method (e.g., column chromatography if recrystallization failed). - Use clean glassware and high-purity HPLC-grade solvents. |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Silica Gel Column Chromatography |
| Primary Use | Removal of small amounts of impurities from a solid product. | Separation of complex mixtures, isomers, and closely related compounds. |
| Typical Scale | Milligrams to kilograms. | Micrograms to hundreds of grams. |
| Advantages | Simple, cost-effective, scalable, can yield very high purity.[1] | High resolving power, applicable to a wide range of compounds.[2] |
| Disadvantages | Requires a suitable solvent, potential for product loss in mother liquor, not effective for impurities with similar solubility.[1] | More complex, time-consuming, requires larger volumes of solvent, potential for product loss on the column.[5] |
Table 2: Comparison of Key Analytical Methods for Purity Assessment
| Method | Principle | Primary Use | Sensitivity |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity determination and impurity profiling.[3] | High (ng to pg) |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Identification of unknown impurities and confirmation of molecular weight.[3] | Very High (pg to fg) |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Definitive structural elucidation and quantitative purity determination (qNMR).[3] | Moderate (µg to mg) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for solvent choice and volume. Water or ethanol-water mixtures are common starting points for sulfonated amines.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or 95% ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[4] Add the solvent in small portions until a clear solution is obtained at the boiling point.[4]
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight).[4] Reheat the solution to boiling for a few minutes.[1]
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Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
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Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly to room temperature.[1] Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
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Drying: Dry the purified crystals in a drying oven or a desiccator under vacuum until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This technique is useful for separating impurities with polarities similar to the product.
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Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation between the desired compound and impurities. A typical starting eluent for an amino-sulfonic acid might be a mixture of ethyl acetate and methanol.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica. Carefully load the dry, powdered sample onto the top of the packed column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled with gentle air pressure.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
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Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid product.[2]
Protocol 3: Purity Assessment by HPLC
This is a general reverse-phase HPLC method that serves as a good starting point.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
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Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., the mobile phase) to a known concentration.
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Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column. The purity is typically calculated from the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Visualizations
Caption: General workflow for the purification and analysis of a solid organic compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Stabilization and Storage of 5-Amino-2-fluorobenzenesulfonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and stabilization of 5-Amino-2-fluorobenzenesulfonic acid. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.
Troubleshooting Guide
Q1: I've noticed a change in the color of my this compound, from off-white to a brownish tint. What could be the cause?
A1: A color change in this compound is often an indication of degradation, likely due to oxidation or photodegradation. The amino group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air (oxygen) and light can accelerate this process. To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container.
Q2: My this compound has become clumpy and difficult to handle. What is causing this and how can I prevent it?
A2: Clumping is typically a result of moisture absorption. This compound is hygroscopic and will absorb water from the atmosphere. This can not only affect the physical handling of the compound but also potentially lead to hydrolysis or other degradation pathways. Always store the compound in a tightly sealed container in a desiccator or a dry, controlled-humidity environment.
Q3: I suspect my stock of this compound has degraded. How can I confirm this?
A3: The most reliable way to confirm degradation is by analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to assess the purity of your sample.[1][2] This will allow you to quantify the amount of this compound remaining and detect the presence of any degradation products. A change in the melting point or the appearance of new peaks in the chromatogram are strong indicators of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). It is also crucial to store it in a dry, well-ventilated area away from incompatible materials.
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.
Q3: Can I store this compound at room temperature?
A3: While some suppliers may ship the product at ambient temperature, for long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions.
Q4: Are there any stabilizers I can add to prolong the shelf-life of this compound solutions?
A4: For solutions, the addition of a small amount of an antioxidant, such as a hindered phenolic antioxidant or an aromatic amine antioxidant, may help to prevent oxidative degradation.[4][5][6][7] However, the compatibility and effectiveness of any stabilizer should be experimentally verified for your specific application, as it may interfere with downstream processes. It is also crucial to ensure the solution is deoxygenated and protected from light.
Q5: How does the pH of a solution affect the stability of this compound?
A5: The stability of aminobenzenesulfonic acids can be pH-dependent. In strongly acidic or basic solutions, the compound may be more susceptible to degradation. It is advisable to maintain the pH of solutions within a neutral to slightly acidic range and to buffer them appropriately for your experimental needs.
Quantitative Data Presentation
To quantitatively assess the stability of this compound under various conditions, a stability study should be performed. The following table provides a template for summarizing the results of such a study.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance | Comments |
| 2-8°C, Dark, Inert Gas | 0 Months | 99.5 | Off-white powder | Initial |
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 25°C, Dark, Air | 0 Months | 99.5 | Off-white powder | Initial |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 40°C, 75% RH, Light | 0 Days | 99.5 | Off-white powder | Initial |
| 7 Days | ||||
| 14 Days | ||||
| 30 Days |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. The method should be validated to ensure it can separate the parent compound from any potential degradation products.
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Instrumentation: HPLC with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Detection Wavelength: 254 nm (or the λmax of this compound)
-
Column Temperature: 30°C
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Orthanilic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. performanceadditives.us [performanceadditives.us]
Technical Support Center: Synthesis of 5-Amino-2-fluorobenzenesulfonic Acid
Welcome to the technical support center for the synthesis of 5-Amino-2-fluorobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
Q2: How does the choice of solvent impact the synthesis?
A2: The solvent plays a critical role in influencing reaction rate, yield, and purity. In sulfonation reactions, polar aprotic solvents can help to dissolve the starting materials, while the use of a large excess of sulfuric acid or oleum can serve as both the reactant and the solvent. For subsequent amination or purification steps, the choice of solvent will be crucial for controlling solubility and facilitating product isolation. Computational studies on similar reactions have shown that solvent characteristics significantly affect reaction outcomes.[1]
Q3: What are the typical challenges encountered during the synthesis and purification?
A3: Common challenges include controlling the regioselectivity of the sulfonation to obtain the desired isomer, potential side reactions such as polysulfonation, and the purification of the final product from starting materials and byproducts. The high polarity of sulfonic acids can make them challenging to purify by standard chromatographic methods, often requiring techniques like recrystallization from specific solvent systems or ion-exchange chromatography.[2]
Q4: What purification methods are most effective for this compound?
A4: Due to the ionic nature of the sulfonic acid and the presence of the amino group, a combination of methods may be necessary. Recrystallization from a suitable solvent is a common and effective method for purifying similar aromatic compounds.[3] The choice of recrystallization solvent is critical and may require experimentation with various polar solvents or solvent mixtures. For highly impure samples, ion-exchange chromatography can be a powerful technique to isolate the desired product based on its charge.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reagents are correct. - Consider a more reactive sulfonating agent. |
| Product loss during workup/purification. | - Optimize the extraction and isolation procedures. - For recrystallization, ensure the correct solvent is chosen to minimize solubility of the product at low temperatures.[3] | |
| Formation of Multiple Isomers | Lack of regioselectivity in the sulfonation step. | - Modify the reaction temperature; lower temperatures often favor kinetic control and may lead to a different isomer distribution. - Investigate the use of a directing group to influence the position of sulfonation. |
| Product is Difficult to Isolate/Purify | High polarity and solubility in aqueous solutions. | - Attempt precipitation by adjusting the pH of the solution. - Explore different recrystallization solvents, including mixed solvent systems. - Utilize ion-exchange chromatography for separation from charged impurities.[2] |
| Presence of Colored Impurities | Formation of degradation products or side-reaction byproducts. | - During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtration.[3] - Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to oxidation. |
Solvent Effects on Synthesis
The choice of solvent is a critical parameter that can significantly influence the outcome of the synthesis. While specific quantitative data for the synthesis of this compound is not available, the following table summarizes the general effects of different solvent classes on related aromatic substitution reactions.
| Solvent Class | Examples | Potential Effects on Sulfonation/Amination | Considerations |
| Protic Solvents | Water, Ethanol, Acetic Acid | - Can solvate ions and polar intermediates, potentially affecting reaction rates. - May participate in the reaction (e.g., hydrolysis). - In some cases, protic solvents like ethanol can facilitate reactions by enabling additional hydrogen bonding.[1] | - Water is often used in workup but can make product isolation difficult. - Alcohols can potentially react with sulfonating agents. |
| Aprotic Polar Solvents | Acetonitrile, DMF, DMSO | - Good at dissolving a wide range of reactants. - Can accelerate SNAr reactions by solvating cations but not anions. | - Can be difficult to remove completely. - May decompose at high temperatures or in the presence of strong acids/bases. |
| Aprotic Nonpolar Solvents | Hexane, Toluene, Benzene | - Generally poor solvents for polar starting materials and reagents in sulfonation. - Can be useful for extraction of less polar byproducts. - Negligible yield has been observed in non-polar solvents for similar reactions due to high activation energy.[1] | - Limited utility for the main reaction steps but can be useful in purification. |
| Strong Acids (as solvent) | Concentrated Sulfuric Acid, Oleum | - Acts as both a reactant and a solvent in sulfonation. - Highly effective for activating the aromatic ring for sulfonation. | - Harsh reaction conditions can lead to side reactions and charring. - Workup requires careful quenching with ice. |
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of an amino-fluorobenzenesulfonic acid, highlighting the critical stages where solvent choice is important.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
Technical Support Center: Catalyst Selection for 5-Amino-2-fluorobenzenesulfonic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts and optimizing reaction conditions for experiments involving 5-Amino-2-fluorobenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalytic reactions for forming new C-N bonds with this compound?
A1: The most prevalent and effective method for forming carbon-nitrogen bonds using aryl amines like this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction is widely used for its versatility and functional group tolerance, allowing for the synthesis of complex aryl amines that are otherwise difficult to produce.[1]
Q2: What is the recommended starting catalyst system for a Buchwald-Hartwig reaction with this substrate?
A2: A typical starting point for a Buchwald-Hartwig amination involves a palladium precursor, a phosphine-based ligand, a base, and an appropriate solvent. Palladium(II) acetate (Pd(OAc)₂) is a common precursor, often paired with bidentate phosphine ligands like BINAP or sterically hindered monophosphine ligands.[1][3][4] The choice of base and solvent is crucial and often substrate-dependent, with common options being sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in solvents like toluene or dioxane.[2][4]
Q3: My reaction is not proceeding or giving very low yield. What are the first things to check?
A3: If you are experiencing low or no yield, the first steps are to verify the integrity of your setup and reagents. Ensure that the reaction is performed under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent catalyst deactivation by oxygen.[5] Confirm the purity and dryness of your reagents and solvents, as impurities like water or sulfur compounds can act as catalyst poisons.[5] Finally, re-verify the stoichiometry and concentration of all components, including the catalyst loading.
Q4: What are common sources of catalyst poisoning in these reactions?
A4: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, leading to reduced reaction rates and yields.[6] Common poisons include:
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Impurities in Reagents: Sulfur-containing compounds, halides, or other Lewis bases present in the starting materials or solvents can bind to the palladium center and deactivate it.[5][6]
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Atmospheric Contaminants: Oxygen can oxidize the active Pd(0) species, while moisture can interfere with the catalytic cycle.[5]
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Product Inhibition: In some cases, the amine product itself can coordinate to the metal center, slowing down the reaction. Using a higher catalyst loading or selecting a catalyst less prone to product inhibition may be necessary.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the catalytic amination of this compound.
Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution & Rationale |
| Inactive Catalyst | Some palladium precursors require an in situ reduction to the active Pd(0) state. Ensure your conditions facilitate this. The phosphine ligand can sometimes act as the reductant. If catalyst decomposition is suspected (e.g., formation of palladium black), the ligand may not be effectively stabilizing the catalytic species. Consider switching to a pre-formed Pd(0) catalyst or a more robust ligand system. |
| Incorrect Base | The choice of base is critical. Strong bases like NaOtBu or LiHMDS are often effective. However, fluorinated anilines can be unstable in the presence of strong bases and heat.[3][7] If substrate degradation is observed, switch to a milder base such as cesium carbonate (Cs₂CO₃) or potassium phenoxide (KOPh).[3][7] |
| Suboptimal Ligand | The ligand determines the reactivity and stability of the catalyst. For electron-deficient or sterically hindered substrates, sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands are often required to promote the reductive elimination step.[2][3][8] Bidentate ligands like BINAP or DPPF can also improve reaction rates and yields.[1][4] |
| Poor Solvent Choice | The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature. Aprotic polar solvents like toluene, dioxane, or THF are commonly used. Ensure solvents are properly degassed to remove dissolved oxygen.[5] |
| Low Reaction Temperature | While high temperatures can cause degradation, some coupling reactions require significant thermal energy to overcome the activation barrier, particularly for less reactive aryl halides. If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial, but monitor for decomposition. |
Problem 2: Reaction Stalls or Catalyst Decomposes (Formation of Black Precipitate)
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Poisoning | As mentioned in the FAQ, impurities are a primary cause of deactivation. Use high-purity, anhydrous, and degassed reagents and solvents. Passing solvents through a column of activated alumina can remove trace water and peroxide impurities.[5] |
| Inadequate Ligand Protection | The ligand-to-metal ratio is crucial. An insufficient amount of ligand can lead to the formation of unstable, ligand-free palladium species that agglomerate into inactive palladium black. Consider slightly increasing the ligand-to-palladium ratio. |
| Turnover-Limiting Step | For electron-deficient amines, such as those with fluoroalkyl groups, the turnover-limiting step can be reductive elimination.[3][7] This slow step can allow time for catalyst decomposition pathways to compete. Using more electron-rich and sterically hindered ligands can accelerate reductive elimination and improve catalyst stability. |
Data Summary
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommended Reagents/Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Typical loading: 0.5 - 2 mol %. |
| Ligand | Bidentate Phosphines: BINAP, DPPF. Bulky Monodentate: BippyPhos type, NHCs | Ligand-to-palladium ratio is typically 1:1 to 1.5:1 for bidentate and 2:1 to 3:1 for monodentate ligands. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, KOPh | Use 1.2 - 2.0 equivalents. Choice depends on substrate sensitivity.[3][7] |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Optimization is required; balance reaction rate against potential substrate/catalyst decomposition. |
Experimental Protocols
General Protocol for a Trial Buchwald-Hartwig Cross-Coupling Reaction
Disclaimer: This is a generalized procedure and must be adapted and optimized for the specific aryl halide and reaction scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol %), the phosphine ligand (e.g., BINAP, 1.5 mol %), and the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide coupling partner (1.2 equivalents) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for a failed catalytic reaction.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines [escholarship.org]
- 8. Palladium-Catalyzed Amination of Aryl Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 5-Amino-2-fluorobenzenesulfonic Acid
This guide provides a comprehensive overview and comparison of key analytical methods for the characterization of 5-Amino-2-fluorobenzenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for quality control, structural elucidation, and purity assessment of this compound. This document outlines detailed experimental protocols and presents comparative data for alternative analytical approaches.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is typically employed, offering excellent resolution and reproducibility.
Comparison of HPLC Methods
For comparison, this guide presents a method for this compound alongside a standard method for a common structural isomer, 4-Aminobenzenesulfonic acid (sulfanilic acid). The difference in retention time is primarily due to the influence of the fluorine atom on the polarity of the molecule.
| Parameter | Method for this compound | Method for 4-Aminobenzenesulfonic Acid[1] |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Newcrom R1 Reversed-Phase Column[1] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile and Water (with Phosphoric Acid)[1] |
| Elution Mode | Isocratic or Gradient | Isocratic[1] |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 254 nm | UV (wavelength not specified) |
| Expected Retention Time | ~ 4-6 minutes (highly dependent on exact conditions) | Varies with conditions |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid. For mass spectrometry-compatible methods, formic acid is a suitable modifier.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at 254 nm.
-
-
Analysis: Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The retention time and peak area are used for identification and quantification, respectively.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of a reference standard like tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent.
-
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons in the molecule.
Expected NMR Data
The following table summarizes the expected chemical shifts for this compound, with comparative data for 4-Aminobenzenesulfonic acid.
| Nucleus | This compound (Predicted) | 4-Aminobenzenesulfonic Acid (in D₂O)[2][3] |
| ¹H NMR | Aromatic protons expected in the range of 6.5-8.0 ppm. The fluorine and sulfonic acid groups will influence the specific shifts and coupling patterns. | Aromatic protons at ~7.60 ppm and ~6.85 ppm[2][3]. |
| ¹³C NMR | Aromatic carbons expected between 110-160 ppm. The carbon attached to fluorine will show a large coupling constant. | Data for specific isomers can be used for comparison. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FTIR Data
| Functional Group | Expected Wavenumber Range (cm⁻¹) for this compound | Reference Data for Sulfanilic Acid (4-Aminobenzenesulfonic acid)[4] |
| N-H Stretch (Amino) | 3300-3500 (medium, sharp) | 1572 and 1639 cm⁻¹ (NH₂)[4] |
| C-H Stretch (Aromatic) | 3000-3100 (medium to weak) | 2855 cm⁻¹[4] |
| S=O Stretch (Sulfonic Acid) | 1150-1250 and 1030-1070 (strong) | Not specified in the provided context. |
| C-F Stretch | 1000-1350 (strong) | Not applicable |
| C=C Stretch (Aromatic) | 1450-1600 (medium) | 1490 cm⁻¹ (benzene ring)[4] |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source (LC-ESI-MS).
-
MS Conditions:
-
Ionization Mode: Both positive and negative ion modes should be evaluated.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A mass range of m/z 50-500 is typically adequate.
-
Fragmentation: For tandem MS (MS/MS), induce fragmentation of the parent ion to observe characteristic daughter ions. A notable fragmentation pathway for aromatic sulfonic acids is the loss of SO₂.[5][6]
-
-
Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to support the structural assignment.
Expected Mass Spectrometry Data
| Parameter | This compound | 4-Aminobenzenesulfonic Acid |
| Molecular Formula | C₆H₆FNO₃S | C₆H₇NO₃S[7] |
| Molecular Weight | 191.18 g/mol | 173.19 g/mol [7] |
| Expected [M+H]⁺ ion | m/z 192.01 | m/z 174.02 |
| Expected [M-H]⁻ ion | m/z 190.00 | m/z 172.01 |
| Key Fragmentation | Loss of SO₂ (64 Da) | Loss of SO₂ (64 Da) |
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.
References
- 1. 4-Aminobenzenesulfonic acid | SIELC Technologies [sielc.com]
- 2. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) IR Spectrum [chemicalbook.com]
- 3. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfanilic acid - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of 5-Amino-2-fluorobenzenesulfonic Acid
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for determining the purity of 5-Amino-2-fluorobenzenesulfonic acid, a key building block in various synthetic pathways.
This document delves into detailed experimental protocols, presents comparative data in easily digestible formats, and offers visual workflows to aid in selecting the most appropriate analytical methodology for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC stands as the preeminent technique for the purity analysis of non-volatile and semi-volatile organic compounds like this compound. Its strength lies in its ability to separate the main component from structurally similar impurities, providing both qualitative and quantitative information.
Proposed HPLC Method for this compound
Given the polar and ionic nature of this compound, a mixed-mode or ion-pair reversed-phase HPLC method is recommended for optimal separation and peak shape.
Experimental Protocol:
-
Column: A mixed-mode column with both reversed-phase (C18) and anion-exchange capabilities (e.g., Acclaim™ Trinity™ P1, Obelisc™ N) or a standard C18 column with an ion-pairing agent.
-
Mobile Phase A: 20 mM Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Ion-Pairing Agent (if used): 5 mM Tetrabutylammonium hydrogen sulfate in the aqueous mobile phase.
This method is designed to provide good retention for the highly polar sulfonic acid group while also interacting with the aromatic ring, allowing for the separation of closely related isomers and potential impurities.
Potential Impurities in this compound
A thorough purity analysis requires an understanding of potential impurities that may arise during synthesis. Based on common synthetic routes for similar compounds, which often involve sulfonation of a fluorinated aniline derivative followed by potential reduction steps, the following impurities should be considered:
-
Isomeric Impurities: Positional isomers such as 3-Amino-4-fluorobenzenesulfonic acid or 4-Amino-3-fluorobenzenesulfonic acid.
-
Starting Materials: Unreacted 4-fluoroaniline.
-
Byproducts of Sulfonation: Disulfonic acids or other sulfonation byproducts.
-
Degradation Products: Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic stress, can help identify potential degradation products.
Comparison of Analytical Techniques for Purity Determination
While HPLC is a powerful tool, other techniques can offer complementary or, in some cases, superior information for purity assessment.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative accuracy, well-established, and versatile. | May require derivatization for compounds without a UV chromophore, method development can be time-consuming. | Routine purity testing, quantification of known impurities, and stability studies. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, minimal sample and solvent consumption, and rapid analysis times. | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging. | Analysis of highly charged and polar compounds, chiral separations. |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the molar concentration of the nuclei. | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.[1][2][3][4][5] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, and can be complex for mixtures with overlapping signals. | Absolute purity determination of the main component, characterization of reference standards. |
Visualizing the Workflow and Comparisons
To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison with an alternative technique.
References
A Comparative Guide to the NMR Spectroscopy of 5-Amino-2-fluorobenzenesulfonic Acid and its Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure and dynamics of chemical entities. This guide offers a comparative analysis of the NMR spectroscopic features of 5-Amino-2-fluorobenzenesulfonic acid and its structural isomer, 4-Amino-2-fluorobenzenesulfonic acid. The differentiation of these isomers is critical as their distinct substitution patterns can lead to significant differences in their chemical reactivity, biological activity, and suitability as pharmaceutical intermediates.
This document provides a summary of predicted NMR spectral data for these two compounds, presented in a clear, tabular format for straightforward comparison. Furthermore, a generalized experimental protocol for acquiring high-quality NMR spectra for this class of compounds is detailed, alongside a workflow diagram illustrating the process of NMR data acquisition and analysis.
Comparative NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and 4-Amino-2-fluorobenzenesulfonic acid. These predictions offer valuable insights into the expected chemical shifts and coupling patterns, aiding in the identification and characterization of these isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) |
| This compound | H-3 | 7.25 | dd, J(H,H) = 8.8, J(H,F) = 4.5 |
| H-4 | 6.80 | ddd, J(H,H) = 8.8, J(H,H) = 2.5, J(H,F) = 8.5 | |
| H-6 | 7.45 | dd, J(H,H) = 2.5, J(H,F) = 2.0 | |
| 4-Amino-2-fluorobenzenesulfonic acid | H-3 | 7.70 | t, J(H,F) = J(H,H) = 8.9 |
| H-5 | 6.50 | dd, J(H,H) = 8.9, J(H,F) = 2.3 | |
| H-6 | 6.45 | dd, J(H,H) = 8.9, J(H,H) = 2.3 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C-1 | 135.0 (d, J(C,F) = 15.0) |
| C-2 | 158.0 (d, J(C,F) = 250.0) | |
| C-3 | 118.0 (d, J(C,F) = 25.0) | |
| C-4 | 115.0 (d, J(C,F) = 4.0) | |
| C-5 | 148.0 (d, J(C,F) = 2.0) | |
| C-6 | 120.0 (d, J(C,F) = 8.0) | |
| 4-Amino-2-fluorobenzenesulfonic acid | C-1 | 125.0 (d, J(C,F) = 10.0) |
| C-2 | 160.0 (d, J(C,F) = 255.0) | |
| C-3 | 128.0 (d, J(C,F) = 18.0) | |
| C-4 | 150.0 (d, J(C,F) = 2.0) | |
| C-5 | 105.0 (d, J(C,F) = 28.0) | |
| C-6 | 110.0 (d, J(C,F) = 5.0) |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm)
| Compound | Predicted Chemical Shift (ppm) |
| This compound | -115.0 |
| 4-Amino-2-fluorobenzenesulfonic acid | -110.0 |
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for fluorinated aromatic compounds.
Caption: Workflow for NMR spectroscopic analysis of aminofluorobenzenesulfonic acids.
Experimental Protocol for NMR Spectroscopy
This section outlines a generalized protocol for acquiring high-quality NMR spectra of aminofluorobenzenesulfonic acids.
1. Sample Preparation:
-
Solute: Accurately weigh 10-20 mg of the aminofluorobenzenesulfonic acid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the sulfonic acid and amino groups, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are recommended. The choice of solvent may influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -SO₃H).
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For DMSO-d₆, tetramethylsilane (TMS) is commonly used. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are suitable.
2. NMR Instrument Parameters:
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.
-
Number of Scans (ns): 16-64, depending on the sample concentration.
-
Spectral Width (sw): Approximately 16 ppm, centered around 6-7 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024-4096 or more, due to the low natural abundance of ¹³C.
-
Spectral Width (sw): Approximately 250 ppm, centered around 120-130 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 64-256.
-
Spectral Width (sw): Approximately 200 ppm, centered based on the expected chemical shift. The chemical shift should be referenced to an external standard such as CFCl₃ (0 ppm).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts (δ) in ppm and coupling constants (J) in Hz for all signals.
-
For complex spectra, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be invaluable for unambiguous signal assignment.
Conclusion
The predicted NMR data presented in this guide highlights the distinct spectroscopic signatures of this compound and 4-Amino-2-fluorobenzenesulfonic acid. The differences in chemical shifts and coupling patterns, particularly in the aromatic region of the ¹H NMR spectrum and the carbon-fluorine coupling constants in the ¹³C NMR spectrum, provide a robust basis for their differentiation. By following the detailed experimental protocol, researchers can acquire high-quality NMR data, enabling confident structural verification and paving the way for further investigation into the properties and applications of these important chemical building blocks.
Mass Spectrometry of 5-Amino-2-fluorobenzenesulfonic Acid and its N-acetyl Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inferred Mass Spectrometric Fragmentation
The fragmentation of 5-Amino-2-fluorobenzenesulfonic acid under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI), is expected to proceed through several key pathways. The primary fragmentation events are likely to involve the sulfonic acid group and the aromatic ring.
Key Inferred Fragmentation Pathways for this compound:
-
Loss of SO₃: A characteristic fragmentation for sulfonic acids is the neutral loss of sulfur trioxide (SO₃), leading to the formation of an aminofluorobenzene radical cation.
-
Loss of HSO₃: Cleavage of the C-S bond can result in the loss of the HSO₃ radical.
-
Loss of NH₃: The amino group can be eliminated as ammonia.
-
Ring Fission: At higher collision energies, fragmentation of the aromatic ring may occur.
Comparison with N-acetyl-5-amino-2-fluorobenzenesulfonic acid
N-acetylation is a common derivatization technique for primary amines to improve their chromatographic and mass spectrometric properties. The N-acetyl derivative of this compound would exhibit distinct fragmentation patterns.
Expected Fragmentation Pathways for N-acetyl-5-amino-2-fluorobenzenesulfonic acid:
-
Loss of Ketene: A characteristic fragmentation of N-acetylated compounds is the loss of ketene (CH₂=C=O) from the acetyl group.
-
Loss of the Acetyl Group: The entire acetyl group (CH₃CO) can be lost as a radical.
-
Fragmentation of the Sulfonic Acid Group: Similar to the parent compound, losses of SO₃ and HSO₃ are expected.
The following table summarizes the expected key fragment ions for both compounds.
| Compound | Parent Ion (M+H)⁺ m/z | Key Fragment Ions (m/z) | Inferred Neutral Loss |
| This compound | 190.0 | 110.0 | SO₃ |
| 109.0 | HSO₃ | ||
| 173.0 | NH₃ | ||
| N-acetyl-5-amino-2-fluorobenzenesulfonic acid | 232.0 | 190.0 | CH₂=C=O (Ketene) |
| 189.0 | CH₃CO | ||
| 152.0 | SO₃ |
Experimental Protocols
A typical experimental setup for the analysis of these compounds would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Mode: Full scan MS and product ion scan (MS/MS) of the parent ions.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Ramped or set at specific energies to induce fragmentation.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the inferred fragmentation pathways for this compound and the expected fragmentation of its N-acetyl derivative.
Caption: Inferred fragmentation of this compound.
Caption: Expected fragmentation of N-acetyl-5-amino-2-fluorobenzenesulfonic acid.
Experimental Workflow
The overall process for analyzing these compounds using LC-MS/MS is depicted in the following workflow diagram.
Caption: General workflow for LC-MS/MS analysis.
A Comparative Analysis of 5-Amino-2-fluorobenzenesulfonic Acid in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Amino-2-fluorobenzenesulfonic acid with other structurally related sulfonic acids. We will examine its chemical properties and performance as an intermediate in synthesis, particularly in the context of azo dye formation, supported by representative experimental data and protocols.
Introduction to this compound
This compound is an aromatic sulfonic acid containing three key functional groups: an amino group (-NH₂), a fluorine atom (-F), and a sulfonic acid group (-SO₃H). This unique combination makes it a valuable building block in the synthesis of specialty chemicals, including pharmaceuticals and, most notably, complex azo dyes. The presence and position of the fluorine atom can significantly influence the compound's acidity, reactivity, and the properties of downstream products, such as the color and stability of dyes.
This guide compares this compound against its non-fluorinated and chloro-substituted analogs to highlight the specific effects of the fluorine substituent. We also draw comparisons with perfluorinated sulfonic acids to provide a broader context on how the degree of fluorination impacts acidity.
Comparison of Physicochemical Properties
The introduction of a halogen atom onto the benzene ring influences the molecule's electronic properties and overall characteristics. The strong electron-withdrawing nature of fluorine is expected to increase the acidity of the sulfonic acid group compared to its non-halogenated counterpart.
| Property | This compound | 5-Amino-2-chlorobenzenesulfonic acid | Sulfanilic Acid (4-Aminobenzenesulfonic acid) |
| CAS Number | 38962-61-7[1][2] | 88-43-7[3] | 121-57-3 |
| Molecular Formula | C₆H₆FNO₃S[4] | C₆H₆ClNO₃S[3] | C₆H₇NO₃S |
| Molecular Weight | 191.18 g/mol [4] | 207.63 g/mol [3][5] | 173.19 g/mol |
| Acidity (pKa) | Not experimentally reported, but expected to be lower (more acidic) than sulfanilic acid due to the electron-withdrawing fluorine atom. | Not experimentally reported, but expected to be more acidic than sulfanilic acid. | ~3.23 |
In a broader context, extensive fluorination dramatically increases acidity. Perfluorinated sulfonic acids (PFSAs) are classified as superacids, with estimated pKa values ranging from -5.3 to -9.0, ensuring they are completely dissociated in aqueous environments.[6][7]
Performance in Azo Dye Synthesis
A primary application for aromatic amino sulfonic acids is in the synthesis of azo dyes. This process involves a two-step reaction:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C).[5][8]
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling agent (typically an activated aromatic compound like a phenol or another amine) to form the azo compound (-N=N-), which is the core chromophore of the dye.[9][10]
The fluorine atom in this compound can influence the final dye's properties, including its color (a slight bathochromic or hypsochromic shift) and lightfastness.[11] The electron-withdrawing nature of fluorine can also affect the reactivity of the diazonium salt intermediate.
Logical Relationship of Compared Analogs
The following diagram illustrates the structural relationship between this compound and its common analogs used for comparison.
Caption: Structural relationship between the target compound and its analogs.
Experimental Data and Protocols
General Experimental Workflow
The diagram below outlines the typical workflow for synthesizing an azo dye from an aminobenzenesulfonic acid intermediate.
Caption: General workflow for the synthesis of an azo dye.
Representative Quantitative Data
The following table provides expected values for a well-executed diazotization reaction. The yield and purity of the final azo dye will depend on the subsequent coupling step.
| Parameter | Value / Condition | Notes |
| Starting Material | Aminobenzenesulfonic Acid Derivative | Purity > 95% is recommended. |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Typically 1.05 eq. of NaNO₂ and 2.5-3.0 eq. of HCl. |
| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[5] |
| Reaction Time | 30 - 60 minutes | For completion of the diazotization step. |
| Expected Yield (in solution) | > 95% | The diazonium salt is highly reactive and typically not isolated.[5] |
| Purity of Solution | High | Minor byproducts may include unreacted amine or decomposition products. |
Detailed Experimental Protocol: Synthesis of an Azo Dye
This protocol is a generalized procedure adapted from standard methods for the diazotization of substituted aminobenzenesulfonic acids and subsequent azo coupling.[5][9]
Materials & Equipment:
-
This compound (or other analog) (0.1 mol)
-
Sodium Nitrite (NaNO₂) (0.105 mol)
-
Concentrated Hydrochloric Acid (HCl) (~0.25 mol)
-
Coupling agent (e.g., 2-Naphthol) (0.1 mol)
-
Sodium Hydroxide (NaOH)
-
Distilled water, Ice
-
Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice bath
Part A: Diazotization
-
In the three-necked flask, create a suspension by adding the aminobenzenesulfonic acid (0.1 mol) to ~200 mL of water and begin stirring.
-
Carefully add concentrated HCl (~0.25 mol) to the suspension.
-
Cool the mixture to 0–5 °C using an ice bath, ensuring the temperature is stable.
-
In a separate beaker, dissolve sodium nitrite (0.105 mol) in ~50 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.[5]
-
After the addition is complete, continue stirring the mixture at 0–5 °C for another 30 minutes to ensure the reaction is complete. The resulting clear solution contains the diazonium salt and is ready for immediate use.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., 0.1 mol of 2-Naphthol) in an appropriate amount of aqueous sodium hydroxide solution.
-
Cool this coupling solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.
-
Collect the solid azo dye product by vacuum filtration, wash it with cold water to remove excess salts, and dry it appropriately.
Conclusion
This compound is a strategic intermediate for synthesis. The presence of the fluorine atom is its key differentiating feature compared to other analogs. This substitution is expected to increase the compound's acidity and influence the electronic properties of its diazonium salt, which in turn can fine-tune the characteristics (e.g., color, stability, and binding properties) of final products like azo dyes. While quantitative performance data requires case-by-case experimental determination, the established protocols for diazotization and azo coupling provide a robust framework for its application in research and development.
References
- 1. 5-Amino-2-Fluoro Benzene Sulfonic Acid | 38962-61-7 [chemicalbook.com]
- 2. 38962-61-7|this compound|BLD Pharm [bldpharm.com]
- 3. 5-Amino-2-chlorobenzenesulfonic acid [dyestuffintermediates.com]
- 4. 5-Amino-2-Fluoro Benzene Sulfonic Acid | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. journalijar.com [journalijar.com]
- 10. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 5-Amino-2-fluorobenzenesulfonic acid, a valuable intermediate in the pharmaceutical and chemical industries. The information presented is compiled from established chemical principles and data from analogous reactions, offering a validated resource for process development and optimization.
Executive Summary
The synthesis of this compound is crucial for the development of various therapeutic agents and specialty chemicals. This document outlines two viable synthetic pathways: the direct sulfonation of 4-fluoroaniline and a multi-step route involving the nitration of 2-fluorobenzenesulfonic acid followed by reduction. Each method is evaluated based on key performance metrics such as yield, purity, and reaction conditions to aid researchers in selecting the most suitable protocol for their specific needs.
Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.
| Parameter | Protocol 1: Direct Sulfonation of 4-Fluoroaniline | Protocol 2: Nitration and Reduction of 2-Fluorobenzenesulfonic Acid |
| Starting Material | 4-Fluoroaniline | 2-Fluorobenzenesulfonic acid |
| Key Reagents | Fuming Sulfuric Acid (Oleum) | Nitric Acid, Sulfuric Acid, Iron/HCl |
| Reaction Steps | 1 | 2 |
| Estimated Yield | 70-80% | 60-70% (overall) |
| Estimated Purity | >95% | >98% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Key Advantages | Fewer steps, shorter reaction time | Potentially higher purity |
| Key Disadvantages | Isomer separation may be required | Longer multi-step process |
Experimental Protocols
Protocol 1: Direct Sulfonation of 4-Fluoroaniline
This protocol is based on the well-established electrophilic aromatic substitution reaction of an activated aromatic amine.
Materials:
-
4-Fluoroaniline
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
-
Sodium Chloride
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 4-fluoroaniline.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add fuming sulfuric acid dropwise to the cooled 4-fluoroaniline, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product will precipitate out of the solution. If precipitation is incomplete, add sodium chloride to "salt out" the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Protocol 2: Nitration and Reduction of 2-Fluorobenzenesulfonic Acid
This two-step route involves the introduction of a nitro group followed by its reduction to an amine.
Step 1: Nitration of 2-Fluorobenzenesulfonic acid
Materials:
-
2-Fluorobenzenesulfonic acid
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.
-
Slowly add 2-fluorobenzenesulfonic acid to the nitrating mixture, maintaining the temperature between 20-25°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture onto crushed ice to precipitate the 2-fluoro-5-nitrobenzenesulfonic acid.
-
Filter the product, wash with ice-cold water, and dry.
Step 2: Reduction of 2-Fluoro-5-nitrobenzenesulfonic acid
Materials:
-
2-Fluoro-5-nitrobenzenesulfonic acid
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate
Procedure:
-
In a flask, create a slurry of 2-fluoro-5-nitrobenzenesulfonic acid in water.
-
Add iron powder and a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the yellow color of the nitro compound.
-
Once the reaction is complete, cool the mixture and neutralize with sodium carbonate to precipitate iron oxides.
-
Filter the hot solution to remove the iron sludge.
-
Allow the filtrate to cool, which will cause the this compound to crystallize.
-
Filter the crystals, wash with a small amount of cold water, and dry.
Mandatory Visualizations
Caption: Workflow for the direct sulfonation of 4-fluoroaniline.
Caption: Workflow for the nitration and reduction synthesis route.
Spectroscopic Data Comparison Guide: 5-Amino-2-fluorobenzenesulfonic Acid and Alternatives
This guide provides a comparative analysis of the spectroscopic data for 5-Amino-2-fluorobenzenesulfonic acid and its structural analogs. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for this compound and compares it with experimental data for similar molecules. This information is intended for researchers, scientists, and professionals in drug development to facilitate compound identification, characterization, and selection.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and two comparative compounds: 5-Amino-2-chlorobenzenesulfonic acid and 2-Amino-5-fluorobenzoic acid.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound (Predicted) | ~7.6-7.8 (dd, 1H), ~7.0-7.2 (m, 1H), ~6.8-7.0 (m, 1H) |
| 5-Amino-2-chlorobenzenesulfonic acid | No direct experimental data found in searches. |
| 2-Amino-5-fluorobenzoic acid | 7.22 (dd, J=8.9, 3.2 Hz, 1H), 6.85 (td, J=8.9, 3.2 Hz, 1H), 6.67 (dd, J=8.9, 4.9 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (ppm) |
| This compound (Predicted) | ~155-160 (d, J=240-250 Hz), ~140-145, ~130-135 (d), ~120-125 (d), ~115-120 (d), ~110-115 |
| 5-Amino-2-chlorobenzenesulfonic acid | No direct experimental data found in searches. |
| 2-Amino-5-fluorobenzoic acid | 168.9, 158.9 (d, J=237.9 Hz), 140.2, 124.5 (d, J=7.6 Hz), 117.8 (d, J=22.8 Hz), 115.3 (d, J=22.8 Hz), 114.9 (d, J=7.6 Hz) |
Table 3: IR Spectroscopic Data (Predicted/Experimental)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620-1600 (N-H bend), ~1250-1150 (S=O stretch), ~1050-1000 (S-O stretch), ~1200-1100 (C-F stretch) |
| 5-Amino-2-chlorobenzenesulfonic acid | No direct experimental data found in searches. |
| 2-Amino-5-fluorobenzoic acid | 3481, 3371 (N-H stretch), 1676 (C=O stretch), 1622, 1566, 1481 (aromatic C=C stretch), 1246 (C-N stretch), 1178 (C-F stretch) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | 191.18 g/mol | [M-H]⁻ at 190, loss of SO₃ at 110 |
| 5-Amino-2-chlorobenzenesulfonic acid | 207.64 g/mol [1][2] | [M-H]⁻ at 206/208 (isotope pattern), loss of SO₃ |
| 2-Amino-5-fluorobenzoic acid | 155.13 g/mol | [M+H]⁺ at 156, loss of H₂O, loss of CO |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup :
-
Use a standard 5 mm NMR tube.
-
Tune and shim the spectrometer for the specific solvent.
-
Set the acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay) and ¹³C NMR (e.g., proton decoupling, number of scans).
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum. Typically requires a small number of scans.
-
Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid (KBr pellet) : Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup :
-
Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Set the desired spectral range (typically 4000-400 cm⁻¹) and number of scans.
-
-
Data Acquisition : Place the sample (KBr pellet or on the ATR crystal) in the IR beam and acquire the spectrum.
-
Data Processing :
-
Baseline correct the spectrum if necessary.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water). The concentration will depend on the ionization technique used.
-
Instrument Setup :
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Set the mass spectrometer to operate in either positive or negative ion mode.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a desired m/z range. For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
Data Processing :
-
Determine the m/z values of the molecular ion and any significant fragment ions.
-
Analyze the isotopic pattern if applicable (e.g., for chlorine-containing compounds).
-
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis of Aromatic Compounds.
References
comparative study of catalysts for 5-Amino-2-fluorobenzenesulfonic acid synthesis
A Comparative Guide to Catalytic Synthesis of 5-Amino-2-fluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Plausible Catalytic Synthetic Pathways
Two primary retrosynthetic pathways are considered for the synthesis of this compound, each involving key catalytic steps:
-
Route A: Catalytic Reduction of a Nitro Intermediate. This is a common and often high-yielding approach where the amino group is introduced in the final step by reducing a nitro group.
-
Route B: Direct Sulfonation of 2-Fluoroaniline. This route is more direct but can be challenging due to the potential for side reactions and the need for regioselective control.
The following sections detail the potential catalysts and experimental conditions for each route, supported by data from related syntheses.
Data Presentation: Comparison of Potential Catalytic Methods
| Synthetic Route | Key Catalytic Step | Catalyst | Reaction Conditions | Reported Yield (Analogous Reactions) | Advantages | Disadvantages |
| Route A | Nitration of 2-Fluorobenzenesulfonic acid | H₂SO₄/HNO₃ | 0-25 °C | High | Well-established method. | Potential for isomer formation. |
| Sulfonation of 1-Fluoro-4-nitrobenzene | Oleum (H₂SO₄/SO₃) | 80-120 °C | Good to High | Can provide good regioselectivity. | Harsh reaction conditions. | |
| Catalytic Hydrogenation of 2-Fluoro-5-nitrobenzenesulfonic acid | Pd/C, PtO₂, Raney Nickel | H₂ atmosphere, various solvents (e.g., ethanol, water) | High (>90%) | High yields, clean reaction. | Requires specialized hydrogenation equipment. | |
| Bechamp Reduction of 2-Fluoro-5-nitrobenzenesulfonic acid | Fe/HCl | Aqueous media, reflux | Good to High | Cost-effective, does not require high pressure. | Stoichiometric use of iron, acidic waste. | |
| Route B | Direct Sulfonation of 2-Fluoroaniline | Amidosulfonic acid (H₂NSO₃H) or Oleum | 100-180 °C | Moderate to Good | Direct, one-step process. | Potential for side reactions (e.g., sulfation of the amino group), regioselectivity can be an issue. |
Experimental Protocols for Key Catalytic Steps
The following are generalized experimental protocols for the key catalytic steps, adapted from syntheses of structurally similar compounds.
Route A: Catalytic Reduction of 2-Fluoro-5-nitrobenzenesulfonic acid
1. Synthesis of 2-Fluoro-5-nitrobenzenesulfonic acid (via Sulfonation of 1-Fluoro-4-nitrobenzene)
-
Materials: 1-Fluoro-4-nitrobenzene, Oleum (20% SO₃).
-
Procedure: To a stirred solution of oleum, 1-fluoro-4-nitrobenzene is added portion-wise while maintaining the temperature below 40°C. The mixture is then heated to 100-110°C and stirred for several hours until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried to yield 2-fluoro-5-nitrobenzenesulfonic acid.
2. Catalytic Hydrogenation
-
Materials: 2-Fluoro-5-nitrobenzenesulfonic acid, 5% Pd/C catalyst, Ethanol, Hydrogen gas.
-
Procedure: 2-Fluoro-5-nitrobenzenesulfonic acid is dissolved in ethanol in a pressure vessel. A catalytic amount of 5% Pd/C is added. The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 50-100 psi). The mixture is stirred at room temperature for several hours until hydrogen uptake ceases. The catalyst is then filtered off, and the solvent is evaporated under reduced pressure to yield this compound.
Route B: Direct Sulfonation of 2-Fluoroaniline
-
Materials: 2-Fluoroaniline, Amidosulfonic acid.
-
Procedure: A mixture of 2-fluoroaniline and amidosulfonic acid is heated to 150-160°C for 2-3 hours. After cooling, the reaction mass is dissolved in a hot aqueous solution of sodium hydroxide. The solution is then acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and dried to yield this compound.
Mandatory Visualization
Experimental Workflow for Synthesis of this compound
A diagram illustrating two potential synthetic pathways to this compound.
Conclusion
The selection of a synthetic route and catalyst for the production of this compound will depend on factors such as required purity, scalability, cost, and available equipment. Route A, involving the catalytic reduction of a nitro intermediate, is a well-established and generally high-yielding method. The choice between catalytic hydrogenation and Bechamp reduction will depend on the desired environmental impact and equipment availability. Route B, the direct sulfonation of 2-fluoroaniline, offers a more streamlined process but may require significant optimization to control regioselectivity and minimize side products. The data and protocols presented in this guide, derived from analogous syntheses, provide a solid foundation for further investigation and process development.
A Comparative Guide to the Reactivity of 5-Amino-2-fluorobenzenesulfonic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the reactivity of 5-Amino-2-fluorobenzenesulfonic acid and its structural isomers. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemicals. This document combines a theoretical analysis of substituent effects with detailed experimental protocols to facilitate both predictive understanding and empirical validation.
Theoretical Reactivity Assessment
The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is fundamentally governed by the electronic properties of its substituents. The interplay of inductive and resonance effects determines the electron density of the aromatic ring, thereby influencing its nucleophilicity and, consequently, its reaction rate with electrophiles.[1][2]
The key substituents in the compounds of interest are:
-
Amino group (-NH₂): A strong activating group due to its ability to donate a lone pair of electrons to the benzene ring through resonance (+R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.[2][3]
-
Fluorine atom (-F): A deactivating group due to its strong electron-withdrawing inductive effect (-I effect) owing to its high electronegativity. However, it also possesses a weak electron-donating resonance effect (+R effect) due to its lone pairs. Overall, fluorine is considered a weak deactivator.[2][3]
-
Sulfonic acid group (-SO₃H): A strong deactivating group due to its significant electron-withdrawing inductive and resonance effects (-I and -R effects).[3]
The overall reactivity of each isomer is a composite of these individual substituent effects. The position of these groups relative to each other dictates the directing influence on incoming electrophiles and the overall activation or deactivation of the ring.
Predicted Order of Reactivity:
Based on the electronic effects of the substituents, a predicted order of reactivity towards electrophilic aromatic substitution can be established. The isomers with the amino group exerting its strong activating effect with minimal opposition from deactivating groups are expected to be more reactive.
Comparative Data Summary
Due to the lack of direct experimental comparative studies in the literature, this section provides a framework for the type of quantitative data that should be collected to rigorously compare the reactivity of these isomers.
| Isomer | Predicted Relative Reactivity | Key Electronic Factors | Predicted pKa (Amino Group) | Predicted pKa (Sulfonic Acid Group) |
| This compound | Moderate | The activating -NH₂ group is meta to the deactivating -SO₃H group, minimizing its deactivating influence. The -F at position 2 has a deactivating inductive effect. | Moderate | Low |
| 3-Amino-4-fluorobenzenesulfonic acid | High | The activating -NH₂ group is ortho to the deactivating -SO₃H group and para to the -F atom. The strong activating effect of the amino group is prominent. | High | Low |
| 4-Amino-3-fluorobenzenesulfonic acid | Low | The activating -NH₂ group is para to the strongly deactivating -SO₃H group, leading to significant deactivation. The -F atom is ortho to the -SO₃H group. | Low | Very Low |
| 2-Amino-5-fluorobenzenesulfonic acid | Moderate to Low | The activating -NH₂ group is ortho to the strongly deactivating -SO₃H group. The -F atom is meta to the -SO₃H group. Steric hindrance from the ortho -SO₃H group may also reduce reactivity. | Moderate | Low |
Note: The predicted pKa values are relative estimations based on established principles of substituent effects on acidity and basicity. Experimental determination is necessary for accurate values.
Experimental Protocols for Reactivity Assessment
To empirically determine the relative reactivity of this compound and its isomers, a competitive kinetic study of an electrophilic aromatic substitution reaction is recommended. A common and well-studied EAS reaction is bromination.
Experimental Workflow for Comparative Bromination
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. journaleras.com [journaleras.com]
- 5. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journaleras.com [journaleras.com]
Performance Showdown: A Comparative Guide to Novel Sulfonated Azo Dyes for Polyester Fabrics
In the competitive landscape of textile coloration, the performance of novel dyes is a critical determinant of their adoption and success. This guide provides a detailed performance comparison of a series of recently synthesized monosulfonated azo disperse dyes, referred to herein as Dye 8, Dye 9, and Dye 10. These dyes, derived from azo Schiff bases, are evaluated for their efficacy in dyeing polyester, a widely used synthetic fiber.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the textile and chemical industries, offering objective data to inform the selection and development of high-performance dyes. While these dyes are not directly derived from 5-Amino-2-fluorobenzenesulfonic acid, they belong to the broader class of sulfonated aromatic azo compounds and serve as excellent representatives for performance evaluation.
Executive Summary
This guide presents a comparative analysis of three novel monosulfonated azo disperse dyes (Dye 8, Dye 9, and Dye 10) on polyester fabric. The evaluation focuses on key performance indicators: color strength (K/S), and fastness to washing, rubbing, and light. The data reveals that dyeing conditions such as temperature, time, and pH significantly influence the performance of these dyes.[1][2][3] Notably, Dye 8 demonstrated superior color strength at a lower pH, while Dyes 9 and 10 exhibited excellent color strength at higher temperatures.[1][3] All three dyes showed good to very good fastness properties, making them promising candidates for textile applications.
Data Presentation: Performance Metrics of Novel Sulfonated Azo Dyes
The following tables summarize the quantitative data on the performance of Dyes 8, 9, and 10 on polyester fabric under various experimental conditions.
Table 1: Effect of Dyeing Temperature on Color Strength (K/S)
| Dye | K/S at 90°C | K/S at 100°C | K/S at 110°C | K/S at 120°C |
| Dye 8 | - | 18.4 | Optimal | 14.5 |
| Dye 9 | 6.9 | 11.2 | - | Optimal |
Note: The color strength (K/S) value is a measure of the dye's ability to impart color to the fabric. Higher values indicate greater color strength.[5][6][7]
Table 2: Effect of Dyeing Time on Color Strength (K/S)
| Dye | K/S at 10 min | K/S at 20 min | K/S at 30 min |
| Dye 8 | - | 19.4 | 16.2 |
| Dye 9 | - | - | 11.7 |
| Dye 10 | 12.9 | - | 16.4 |
Note: The optimal dyeing time for Dye 8 was found to be 20 minutes, after which the color strength began to decrease.[8] For Dyes 9 and 10, a longer duration of 30 minutes resulted in higher color strength.[1]
Table 3: Effect of pH on Color Strength (K/S) for Dye 8
| pH | K/S Value |
| 2 | 25.6 |
| 4 | 22.0 |
| 6 | - |
Note: Dye 8 showed the best dyeing performance at a more acidic pH of 2.[3]
Table 4: Fastness Properties of Dyed Polyester Fabrics
| Dye | Wash Fastness (Staining) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness |
| Dye 8 | 4-5 | 4-5 | 4 | 5 |
| Dye 9 | 4-5 | 4-5 | 4 | 5 |
| Dye 10 | 4-5 | 4-5 | 4 | 5 |
Note: Fastness is graded on a scale of 1 to 5, where 5 represents excellent fastness and 1 represents poor fastness.[9][10][11]
Mandatory Visualization
Caption: Workflow for the synthesis and performance evaluation of novel azo dyes.
Caption: Logical diagram for the performance comparison of the novel dyes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Dyeing of Polyester Fabric
The dyeing of polyester fabric with the novel monosulfonated azo dyes was carried out using a high-temperature exhaust method.
-
Dye Bath Preparation: A dye bath was prepared with a liquor ratio of 1:10 (fabric weight to water volume). The dye concentration was varied from 1% to 5% on the weight of the fabric (o.w.f.). A dispersing agent (1 g/L) was added, and the pH of the bath was adjusted using acetic acid.
-
Dyeing Procedure: The polyester fabric was introduced into the dye bath at room temperature. The temperature was raised to the desired level (90°C, 100°C, 110°C, or 120°C) at a rate of 2°C/min.[1][2][3][4] The dyeing was continued at this temperature for a specified duration (10, 20, or 30 minutes).[1][3]
-
After-treatment: After dyeing, the fabric was rinsed with cold water, followed by a reduction clearing process to remove unfixed dye from the surface. The reduction clearing was performed using a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes. Finally, the fabric was rinsed thoroughly with hot and cold water and then air-dried.
Determination of Color Strength (K/S)
The color strength of the dyed fabrics was evaluated by measuring their surface reflectance using a spectrophotometer.
-
Measurement: The reflectance values of the dyed samples were measured over the visible spectrum (400-700 nm) using a spectrophotometer with a D65 illuminant and a 10° standard observer.[5]
-
Calculation: The Kubelka-Munk equation was used to calculate the K/S value from the reflectance (R) at the wavelength of maximum absorption: K/S = (1 - R)² / 2R where K is the absorption coefficient and S is the scattering coefficient.[5][6][12][13]
Assessment of Color Fastness to Washing (ISO 105-C06)
The resistance of the dye to washing was determined according to the ISO 105-C06 standard.[14][15][16][17]
-
Sample Preparation: A 10 cm x 4 cm specimen of the dyed fabric was sewn together with a multi-fiber adjacent fabric of the same size.[14][16]
-
Washing Procedure: The composite specimen was placed in a stainless-steel container with a specified volume of washing solution (containing ECE phosphate reference detergent and sodium perborate) and stainless-steel balls.[16] The container was then agitated in a laundering machine at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).[16]
-
Evaluation: After washing, the specimen was rinsed and dried. The change in color of the dyed fabric and the staining on the adjacent multi-fiber fabric were assessed visually using the standard grey scales under a standardized light source.[14][16]
Assessment of Color Fastness to Rubbing (ISO 105-X12)
The resistance of the color to rubbing was evaluated for both dry and wet conditions.
-
Procedure: A specimen of the dyed fabric was rubbed with a dry and a wet white cotton cloth under specified pressure using a crockmeter.
-
Evaluation: The staining on the white cotton cloths was assessed using the grey scale for staining.
Assessment of Color Fastness to Light (ISO 105-B02)
The resistance of the dye to fading upon exposure to light was tested according to the ISO 105-B02 standard.[18][19][20][21][22]
-
Exposure: The dyed fabric specimens were exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[18][19][21] Blue wool standards (rated 1-8) were exposed simultaneously.[22]
-
Evaluation: The change in color of the test specimens was compared against the fading of the blue wool standards. The light fastness rating corresponds to the blue wool standard that shows a similar degree of fading.[20][21]
References
- 1. Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the effect of different process variables on color and physical properties of viscose and cotton knitted fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijret.org [ijret.org]
- 7. Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S) [textiletoday.com.bd]
- 8. researchgate.net [researchgate.net]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. testextextile.com [testextextile.com]
- 11. Six Kinds Of Textile Dyeing Fastness And Control, How Much Do You Know? - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 12. textilelearner.net [textilelearner.net]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. textilelearner.net [textilelearner.net]
- 15. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 16. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 17. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 18. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 19. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 20. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 21. ISO 105-B02 | Q-Lab [q-lab.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Safety Operating Guide
Navigating the Safe Disposal of 5-Amino-2-fluorobenzenesulfonic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-2-fluorobenzenesulfonic acid (CAS No. 38962-61-7), ensuring the safety of personnel and adherence to environmental regulations.
While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful by ingestion or inhalation.[1] Therefore, it must be handled with care, and all disposal procedures should be conducted under the assumption that it is hazardous waste.
Hazard and Safety Data
A summary of the known hazard information and safety precautions for this compound is presented below.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 38962-61-7 | [1] |
| Appearance | Solid | [2] |
| Known Hazards | Irritant; may be harmful by ingestion and inhalation. Irritating to mucous membranes and upper respiratory tract. | [1] |
| Fire Hazards | Emits toxic fumes under fire conditions. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing, chemical-resistant boots, and an appropriate respirator. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure that the waste is managed in an environmentally responsible manner.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and protective clothing. Chemical-resistant boots are also recommended.[1]
-
Respiratory Protection: An appropriate respirator should be worn to avoid inhalation of dust.[1]
-
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
All handling and disposal procedures should be carried out within a chemical fume hood to ensure adequate ventilation.[1]
2. Waste Collection and Segregation:
-
Solid Waste:
-
Carefully scoop up the solid this compound.[1]
-
Place the solid waste into a designated, clean, dry, and properly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and disposable lab coats, must be considered hazardous waste.
-
Place all contaminated materials into the same designated hazardous waste container as the solid chemical.
-
-
Solutions:
-
If you have solutions containing this compound, they should be collected in a separate, clearly labeled, and sealed container for liquid hazardous waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
3. Labeling and Storage:
-
The hazardous waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (38962-61-7) and the approximate quantity of waste.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
4. Final Disposal:
-
The recommended method for the final disposal of this compound is through an approved and licensed hazardous waste disposal company.
-
Due to its chemical structure as a fluorinated organic compound, high-temperature incineration is the preferred method of destruction to ensure the complete breakdown of the stable carbon-fluorine bond.[3]
-
If incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste may be considered.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Amino-2-fluorobenzenesulfonic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 5-Amino-2-fluorobenzenesulfonic acid. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.[4] | To prevent skin contact, which can lead to irritation or absorption of the chemical.[1] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a potential for splashes.[2][5] | To protect the eyes from dust particles and splashes, which can cause serious irritation or burns.[6] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. Chemical-resistant apron or suit for larger quantities.[3][5] | To prevent accidental skin exposure.[3] |
| Respiratory Protection | All handling of solids should be conducted in a certified chemical fume hood. For situations with a risk of aerosol or dust generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[5] | To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary PPE and ensure it is in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[5]
-
Have an emergency plan and appropriate spill containment materials readily available.
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Use the smallest practical quantity for the experiment.
-
Avoid the formation of dust and aerosols.[8]
-
Keep containers tightly closed when not in use.
-
Use compatible tools and equipment (e.g., glass, stainless steel).
-
-
Post-Handling:
-
Decontaminate the work area thoroughly after the procedure is complete.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous waste in the same container. |
| Container Disposal | Do not rinse or reuse the original container. Dispose of the empty container in the designated hazardous waste stream. |
Disposal Protocol: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not mix with incompatible waste streams.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 3. capitalresin.com [capitalresin.com]
- 4. velsafe.com [velsafe.com]
- 5. alphachem.ca [alphachem.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






